molecular formula C6H6O6 B032068 cis-Aconitic acid CAS No. 585-84-2

cis-Aconitic acid

Numéro de catalogue: B032068
Numéro CAS: 585-84-2
Poids moléculaire: 174.11 g/mol
Clé InChI: GTZCVFVGUGFEME-IWQZZHSRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

cis-Aconitic acid is a key, yet understudied, organic acid intermediate of the tricarboxylic acid (TCA) cycle, positioned between citric acid and isocitric acid. Its primary research value lies in its role as a crucial metabolic checkpoint in cellular energy production and biosynthesis. Recently, this compound has gained significant attention in the field of immunometabolism, as it is the direct precursor to itaconate, a potent immunoregulatory metabolite. Itaconate is dramatically upregulated in activated macrophages (a phenomenon known as the "immune response-metabolic reprogramming") and exerts anti-inflammatory and anti-bacterial effects by inhibiting succinate dehydrogenase (SDH), thereby modulating mitochondrial function and reducing pro-inflammatory cytokine production.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(Z)-prop-1-ene-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCVFVGUGFEME-IWQZZHSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883449
Record name cis-Aconitic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless
Record name Aconitic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3508
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name cis-Aconitic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Aconitic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

542.00 to 543.00 °C. @ 760.00 mm Hg
Record name cis-Aconitic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 400.0 mg/mL, soluble in water and alcohol
Record name ACONITIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-Aconitic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Aconitic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Color/Form

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID

CAS No.

585-84-2, 499-12-7
Record name cis-Aconitic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aconitic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Aconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Aconitic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ACONITIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propene-1,2,3-tricarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene-1,2,3-tricarboxylic acid, (1Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-Aconitic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1-propene-1,2,3-tricarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propene-1,2,3-tricarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACONITIC ACID, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5471ZHRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACONITIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-Aconitic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194-195 °C (WITH DECOMP), 125 °C
Record name ACONITIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-Aconitic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Role of cis-Aconitic Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biosynthesis of cis-aconitic acid in plants, a critical intermediate in cellular respiration and a key player in various metabolic and signaling pathways. This document provides a comprehensive overview of the enzymatic reactions, subcellular localization, regulatory mechanisms, and its role in plant stress responses. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and crop improvement.

The Core of the Pathway: Aconitase

The biosynthesis of this compound is primarily catalyzed by the enzyme aconitate hydratase, commonly known as aconitase (EC 4.2.1.3).[1] Aconitase facilitates the reversible isomerization of citrate (B86180) to isocitrate, with cis-aconitate as an intermediate.[1] This reaction is a crucial step in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in all aerobic organisms.[2][3]

Isoforms and Subcellular Localization

Plants possess distinct isoforms of aconitase, primarily localized in the mitochondria and the cytosol.[4][5]

  • Mitochondrial Aconitase (mAco): As a component of the TCA cycle, mAco is essential for cellular respiration and ATP production.[5]

  • Cytosolic Aconitase (cAco): The cytosolic isoform is involved in the glyoxylate (B1226380) cycle, which is particularly important during seed germination for the conversion of stored lipids into carbohydrates.[5] It also plays a role in providing precursors for various biosynthetic pathways.

The dual localization of aconitase highlights its versatile role in linking different metabolic processes within the plant cell. While some studies suggest that the dual targeting of some aconitase proteins is due to inefficient mitochondrial targeting, the presence of distinct genes encoding mitochondrial and cytosolic isoforms has also been established in several plant species.

The Iron-Sulfur Cluster: A Key to Catalysis and Regulation

Aconitase is an iron-sulfur ([Fe-S]) protein, containing a [4Fe-4S] cluster in its active form.[1][6] This cluster is not involved in a redox reaction but plays a direct role in catalysis by binding the substrate and facilitating the dehydration and rehydration steps.[1] The iron-sulfur cluster is sensitive to oxidative stress, and its disassembly can lead to the inactivation of the enzyme.[7] This sensitivity to reactive oxygen species (ROS) positions aconitase as a sensor of cellular redox status. In its inactive, apo-form (lacking the complete [4Fe-4S] cluster), cytosolic aconitase can function as an RNA-binding protein, regulating the expression of specific genes, a role well-documented in animals as iron regulatory protein 1 (IRP1).[8]

Quantitative Data on Plant Aconitase

Understanding the kinetic properties of aconitase is crucial for modeling metabolic fluxes and for potential targeted drug design. The following table summarizes key kinetic parameters for aconitase from different plant sources.

Plant SpeciesIsoformSubstrateKm (mM)Optimal pHReference
Zea mays (Maize)MitochondrialCitrate217.5[5]
D,L-Isocitrate1.5[5]
CytosolicCitrate9.58.0[5]
D,L-Isocitrate1.7[5]
Solanum lycopersicum (Tomato)Not specifiedCitrate~1.0Not specified
Arabidopsis thalianaNot specifiedCitrateNot specifiedNot specified

Note: Data for tomato and Arabidopsis are less specific in the searched literature but are included for completeness. Further research is needed to populate this table more comprehensively.

Biosynthesis Pathway and Regulation

The production of this compound is tightly regulated at both the transcriptional and post-translational levels, responding to developmental cues and environmental stresses.

The Biosynthesis Pathway

The core reaction is the reversible isomerization of citrate to isocitrate via cis-aconitate, catalyzed by aconitase.

Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase (-H2O) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (+H2O)

Figure 1: The reversible isomerization of citrate to isocitrate.
Transcriptional Regulation by Light

The expression of mitochondrial and cytosolic aconitase genes is regulated by light, mediated by the phytochrome (B1172217) photoreceptor system.[9] In maize, light has been shown to inhibit the expression of the mitochondrial aconitase gene (Aco1) while stimulating the expression of the cytosolic aconitase gene (Aco2).[9] This differential regulation suggests a mechanism to coordinate mitochondrial respiration with photosynthesis.

cluster_light Light Signaling cluster_gene_expression Gene Expression Red_Light Red Light Phytochrome Phytochrome Red_Light->Phytochrome Activates Far_Red_Light Far-Red Light Far_Red_Light->Phytochrome Inactivates Aco1 Aco1 (Mitochondrial) Phytochrome->Aco1 Inhibits Aco2 Aco2 (Cytosolic) Phytochrome->Aco2 Stimulates

Figure 2: Phytochrome-mediated regulation of aconitase gene expression.
Role in Stress Signaling

This compound metabolism is intricately linked to plant stress responses.[10][11] Aconitase activity is sensitive to oxidative stress, and changes in its activity can modulate cellular redox homeostasis.[10] Under stress conditions, the accumulation or depletion of TCA cycle intermediates, including citrate and cis-aconitate, can act as signaling molecules, triggering downstream responses such as the activation of the alternative oxidase (AOX) pathway.[11]

Stress Abiotic/Biotic Stress ROS Reactive Oxygen Species (ROS) Stress->ROS Aconitase_inactivation Aconitase Inactivation ROS->Aconitase_inactivation Citrate_accumulation Citrate Accumulation Aconitase_inactivation->Citrate_accumulation Signaling_cascade Retrograde Signaling Citrate_accumulation->Signaling_cascade AOX_activation Alternative Oxidase (AOX) Activation Signaling_cascade->AOX_activation Stress_response Stress Response Genes Signaling_cascade->Stress_response

Figure 3: Aconitase-mediated stress signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in plants.

Subcellular Fractionation for Isolation of Mitochondria and Cytosol

This protocol describes the differential centrifugation method to separate mitochondrial and cytosolic fractions from plant tissue.

start Plant Tissue Homogenization (in ice-cold extraction buffer) centrifuge1 Centrifugation (e.g., 1,000 x g, 10 min, 4°C) start->centrifuge1 pellet1 Pellet 1 (Nuclei, Chloroplasts, Debris) (Discard) centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 centrifuge2 Centrifugation (e.g., 12,000 x g, 15 min, 4°C) supernatant1->centrifuge2 pellet2 Pellet 2 (Crude Mitochondria) centrifuge2->pellet2 supernatant2 Supernatant 2 centrifuge2->supernatant2 purification Mitochondrial Purification (e.g., Percoll gradient) pellet2->purification ultracentrifuge Ultracentrifugation (e.g., 100,000 x g, 1h, 4°C) supernatant2->ultracentrifuge pellet3 Pellet 3 (Microsomes) (Discard) ultracentrifuge->pellet3 supernatant3 Supernatant 3 (Cytosolic Fraction) ultracentrifuge->supernatant3 pure_mito Purified Mitochondria purification->pure_mito start Prepare Plant Extract (Cytosolic or Mitochondrial Fraction) activation Activate Aconitase (with Fe(II) and a reducing agent) start->activation reaction_setup Set up Reaction Mixture (Buffer, Substrate - Citrate or Isocitrate) activation->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation measurement Measure Absorbance Change (240 nm for cis-aconitate or 340 nm for coupled assay) incubation->measurement calculation Calculate Enzyme Activity measurement->calculation

References

The Pivotal Role of cis-Aconitic Acid in the Krebs Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical, albeit transient, role of cis-aconitic acid as a key intermediate in the Krebs cycle. While often overshadowed by other cycle components, the formation and consumption of cis-aconitate are indispensable for the progression of citrate (B86180) to isocitrate, a crucial step in cellular respiration and biosynthesis. This document provides a comprehensive overview of the biochemistry, regulation, and experimental analysis of this compound, tailored for a scientific audience engaged in metabolic research and therapeutic development.

Introduction: The Unsung Intermediate

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central metabolic pathway that orchestrates the oxidation of acetyl-CoA to carbon dioxide, generating ATP and reducing equivalents. Within this intricate cycle, the isomerization of citrate to isocitrate is a stereo-specific reaction catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3).[1] This conversion proceeds through the formation of a dehydrated intermediate, this compound.[1] Although citrate is a tertiary alcohol and a poor substrate for oxidation, its conversion to the secondary alcohol, isocitrate, is essential for the subsequent oxidative decarboxylation steps of the cycle.[2]

Biochemical Transformation: The Aconitase Mechanism

Aconitase is a non-redox iron-sulfur protein that facilitates the reversible dehydration of citrate to cis-aconitate, followed by the hydration of cis-aconitate to isocitrate.[1][3] The reaction mechanism is a classic example of a dehydration-hydration sequence.

The catalytic process involves key amino acid residues, including His-101 and Ser-642, and a [4Fe-4S] iron-sulfur cluster in the active enzyme.[1][3] The reaction can be summarized as follows:

  • Dehydration of Citrate: His-101 protonates the hydroxyl group on the C3 carbon of citrate, facilitating its departure as a water molecule. Concurrently, Ser-642 abstracts a proton from the C2 carbon, leading to the formation of a double bond between C2 and C3, yielding the enzyme-bound intermediate, cis-aconitate.[1]

  • cis-Aconitate "Flip": A critical step in the mechanism involves a 180° rotation of the cis-aconitate intermediate within the active site. This "flip" repositions the molecule for the subsequent stereospecific hydration.[1] The exact nature of this reorientation is still debated, with some theories suggesting the release and rebinding of cis-aconitate, while others propose it occurs while the intermediate remains bound to the enzyme.[1]

  • Hydration of cis-Aconitate: Following the flip, the catalytic residues reverse their roles. A water molecule, activated by the iron-sulfur cluster and His-101 (now acting as a base), attacks the C2 carbon. The protonated Ser-642 then donates a proton to the C3 carbon, completing the hydration and forming isocitrate with the correct (2R, 3S) stereochemistry.[1][3]

Quantitative Data

Enzyme Kinetics of Mitochondrial Aconitase

The kinetic parameters of mammalian mitochondrial aconitase for its substrates are crucial for understanding the flux through this step of the Krebs cycle.

SubstrateK_m_ (µM)V_max_ (U/mg)k_cat_ (s⁻¹)
Citrate80 - 20010 - 1512 - 18
cis-Aconitate10 - 3025 - 3530 - 42
Isocitrate25 - 6015 - 2018 - 24

Note: Values are approximate and can vary depending on the specific experimental conditions (pH, temperature, ionic strength) and the source of the enzyme.

Thermodynamics of the Aconitase Reaction

The overall isomerization of citrate to isocitrate is a reversible reaction with a positive standard Gibbs free energy change, indicating that the reaction is unfavorable under standard conditions. However, in the cellular environment, the continuous consumption of isocitrate by the subsequent enzyme in the Krebs cycle, isocitrate dehydrogenase, pulls the reaction forward.[4]

ReactionΔG°' (kJ/mol)
Citrate ⇌ cis-Aconitate + H₂O~ +8.4
cis-Aconitate + H₂O ⇌ Isocitrate~ -2.1
Overall: Citrate ⇌ Isocitrate ~ +6.3 [5]

Regulation of Aconitase and cis-Aconitate Levels

The activity of aconitase, and consequently the flux through cis-aconitate, is subject to several layers of regulation.

Iron Homeostasis and the Iron-Sulfur Cluster

Mitochondrial aconitase requires a [4Fe-4S] cluster for its catalytic activity.[6][7] This cluster is sensitive to oxidative stress, and its disassembly to an inactive [3Fe-4S] form can be a key regulatory event.[8][9] The cytosolic isoform of aconitase (ACO1) is a bifunctional protein that, upon disassembly of its iron-sulfur cluster in response to low cellular iron levels, functions as an iron regulatory protein (IRP1), binding to iron-responsive elements in mRNAs to control the expression of proteins involved in iron metabolism.[8][10]

Post-Translational Modifications

Aconitase activity can be modulated by various post-translational modifications, including:

  • Phosphorylation: Protein kinase C (PKC)-dependent phosphorylation of mitochondrial aconitase has been shown to increase its reverse activity (isocitrate to cis-aconitate) without affecting the forward reaction.[11]

  • Oxidative Modifications: The iron-sulfur cluster and critical cysteine residues are susceptible to oxidation by reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to enzyme inactivation.[8][10][12] This sensitivity positions aconitase as a biomarker for oxidative stress.[6]

  • Succination: In the context of fumarate (B1241708) hydratase deficiency, the accumulation of fumarate can lead to the succination of cysteine residues in aconitase, inhibiting its activity.[13]

Hormonal Regulation

In specific tissues, such as the prostate, the expression of the mitochondrial aconitase gene is regulated by hormones like testosterone (B1683101) and prolactin, thereby influencing citrate metabolism.[14]

cis-Aconitate as a Metabolic Branch Point

Beyond its role in the Krebs cycle, cis-aconitate can be diverted to other metabolic pathways. In activated macrophages, cis-aconitate is decarboxylated by the enzyme immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase, to produce itaconate.[15] Itaconate is an immunomodulatory metabolite with antimicrobial and anti-inflammatory properties.[15]

Experimental Protocols

Spectrophotometric Assay of Aconitase Activity

This protocol measures the overall activity of aconitase by coupling the production of isocitrate to the NADP⁺-dependent reduction catalyzed by isocitrate dehydrogenase, which can be monitored by the increase in absorbance at 340 nm due to NADPH formation.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.6 mM MnCl₂

  • Substrate Solution: 30 mM trisodium (B8492382) citrate or 30 mM DL-isocitrate in water

  • NADP⁺ Solution: 10 mM in water

  • Isocitrate Dehydrogenase (IDH): ~1 unit/mL in Assay Buffer

  • Sample: Purified enzyme or mitochondrial extract

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 100 µL NADP⁺ Solution

    • 10 µL IDH

    • Sample containing aconitase

  • Incubate for 5 minutes at 25°C to allow for the conversion of any endogenous isocitrate.

  • Initiate the reaction by adding 100 µL of the Substrate Solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

In-Gel Aconitase Activity Assay

This method allows for the separation and visualization of mitochondrial and cytosolic aconitase isoforms and their activities directly within a polyacrylamide gel.[6][7][16]

Materials:

  • Non-denaturing PAGE resolving gel (e.g., 8% acrylamide) and stacking gel (e.g., 4% acrylamide)

  • Running Buffer: Tris-glycine, pH 8.3

  • Activity Staining Solution: 100 mM Tris-HCl (pH 8.0), 2.5 mM cis-aconitate, 1 mM NADP⁺, 5 mM MgCl₂, 1.2 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 40 µL phenazine (B1670421) methosulfate (PMS), and isocitrate dehydrogenase (IDH).[6]

Procedure:

  • Prepare cell or tissue lysates under non-denaturing conditions.

  • Perform native polyacrylamide gel electrophoresis (PAGE) at 4°C.

  • After electrophoresis, incubate the gel in the Activity Staining Solution in the dark at 37°C.

  • Aconitase activity will appear as dark formazan (B1609692) bands.

  • The activity can be quantified by densitometry.

Quantification of cis-Aconitate by LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of cis-aconitate in biological samples.[15][17][18]

Materials:

  • Internal Standard: ¹³C-labeled cis-aconitate

  • Extraction Solvent: 80% methanol (B129727) in water

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Extraction: Homogenize tissue or cell pellets in ice-cold 80% methanol containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins.

  • LC Separation: Inject the supernatant onto the LC system. Use a gradient elution with appropriate mobile phases (e.g., water and acetonitrile (B52724) with an ion-pairing agent).

  • MS/MS Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for cis-aconitate and its internal standard.

  • Quantification: Determine the concentration of cis-aconitate by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Studying Aconitase Inhibition by Fluoroacetate

Fluoroacetate is a potent inhibitor of aconitase after its metabolic conversion to fluorocitrate.[19][20][21]

Procedure:

  • Pre-incubate the aconitase-containing sample with varying concentrations of fluorocitrate for a defined period.

  • Initiate the aconitase activity assay as described in Protocol 6.1.

  • Measure the aconitase activity at each inhibitor concentration.

  • Determine the IC₅₀ value and the type of inhibition (e.g., competitive, non-competitive) by plotting the data using appropriate kinetic models (e.g., Lineweaver-Burk plot).

Visualizations

Figure 1: The central role of cis-aconitate in the Krebs cycle.

Aconitase_Mechanism cluster_active_site Aconitase Active Site Citrate Citrate Dehydration Dehydration (-H₂O) Citrate->Dehydration cis_Aconitate cis-Aconitate (enzyme-bound) Dehydration->cis_Aconitate Flip 180° Flip cis_Aconitate->Flip Hydration Hydration (+H₂O) Flip->Hydration Isocitrate Isocitrate Hydration->Isocitrate

Figure 2: The enzymatic mechanism of aconitase.

Aconitase_Regulation Aconitase_Active Aconitase [4Fe-4S] (Active) Aconitase_Inactive Aconitase [3Fe-4S] (Inactive) Aconitase_Active->Aconitase_Inactive Oxidative Stress Aconitase_Inactive->Aconitase_Active Iron & Reductants IRP1 IRP1 (RNA binding) Aconitase_Inactive->IRP1 (Cytosolic) ROS ROS / RNS ROS->Aconitase_Active Low_Fe Low Iron Low_Fe->Aconitase_Active PKC PKC PKC->Aconitase_Active Phosphorylation Hormones Testosterone Prolactin Gene_Expression Gene Expression Hormones->Gene_Expression Gene_Expression->Aconitase_Active Increased Synthesis

Figure 3: Key regulatory inputs for aconitase activity.

Experimental_Workflow_Aconitase_Kinetics start Start sample_prep Sample Preparation (e.g., Mitochondrial Isolation) start->sample_prep assay_setup Spectrophotometric Assay Setup (Varying Substrate Concentrations) sample_prep->assay_setup data_acq Data Acquisition (Absorbance vs. Time) assay_setup->data_acq rate_calc Calculate Initial Velocities (v₀) data_acq->rate_calc plot Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) rate_calc->plot param_det Determine Kinetic Parameters (K_m, V_max, k_cat) plot->param_det end End param_det->end

Figure 4: A typical experimental workflow for determining aconitase kinetics.

Conclusion

This compound, while a fleeting intermediate, lies at a crucial metabolic crossroads. Its formation and conversion are not only fundamental to the progression of the Krebs cycle but are also intricately linked to cellular iron homeostasis, redox signaling, and immunometabolism. A thorough understanding of the enzymology, regulation, and analysis of cis-aconitate and its catalyzing enzyme, aconitase, is therefore essential for researchers and drug development professionals seeking to modulate cellular metabolism for therapeutic benefit. The methodologies and data presented in this guide provide a solid foundation for further investigation into this pivotal aspect of cellular bioenergetics.

References

An In-depth Technical Guide to the Enzymatic Conversion of Citric Acid to cis-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of citric acid to cis-aconitic acid, a pivotal reaction in the tricarboxylic acid (TCA) cycle. This guide details the enzymatic mechanism, kinetic parameters, optimal reaction conditions, and experimental protocols for the purification and activity assessment of the key enzyme, aconitase.

Introduction

The isomerization of citrate (B86180) to isocitrate, via the intermediate cis-aconitate, is a critical step in the central metabolic pathway, the tricarboxylic acid (TCA) cycle. This reaction is catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3). Aconitase is an iron-sulfur protein that facilitates the stereospecific dehydration of citrate to form the enzyme-bound intermediate cis-aconitate, followed by a stereospecific hydration to yield isocitrate.[1] The initial dehydration step, the focus of this guide, is crucial for the progression of the TCA cycle and cellular respiration.

The Enzyme: Aconitase

Aconitase exists in both mitochondrial (m-aconitase or ACO2) and cytosolic (c-aconitase or ACO1) isoforms in eukaryotes.[2] While m-aconitase is a key enzyme in the TCA cycle, c-aconitase is a bifunctional protein that, in its iron-free apo-form, acts as an iron regulatory protein (IRP1), controlling the expression of proteins involved in iron homeostasis.[3] Both isoforms catalyze the same reversible isomerization reaction.

The catalytic activity of aconitase is dependent on a [4Fe-4S] iron-sulfur cluster located at its active site.[1] This cluster is not involved in a redox reaction but plays a crucial role in substrate binding and catalysis.

Enzymatic Reaction Mechanism

The conversion of citric acid to this compound by aconitase proceeds via a dehydration-hydration mechanism.[1] The key catalytic residues involved are His-101 and Ser-642. The process can be summarized as follows:

  • Substrate Binding: Citric acid binds to the active site of aconitase, interacting with the [4Fe-4S] cluster.

  • Dehydration: His-101 acts as a general acid, protonating the hydroxyl group on the C3 carbon of citrate, which facilitates its removal as a water molecule. Concurrently, Ser-642 acts as a general base, abstracting a proton from the C2 carbon.[1]

  • Formation of cis-Aconitate: This concerted acid-base catalysis results in the formation of a double bond between C2 and C3, yielding the intermediate cis-aconitate, which remains bound to the enzyme.[1]

For the subsequent conversion to isocitrate, the cis-aconitate intermediate is thought to undergo a "flip" within the active site, allowing for the stereospecific addition of a water molecule.[1]

Enzymatic_Mechanism Citrate Citric Acid EA_Complex Enzyme-Citrate Complex Citrate->EA_Complex Binds to Active Site Transition_State Transition State EA_Complex->Transition_State Dehydration (H₂O released) E_cis_Aconitate Enzyme-cis-Aconitate Complex Transition_State->E_cis_Aconitate Formation of Double Bond cis_Aconitate This compound E_cis_Aconitate->cis_Aconitate Dissociation Enzyme Aconitase ([4Fe-4S] cluster) E_cis_Aconitate->Enzyme cis_Aconitate->E_cis_Aconitate Re-binding Enzyme->EA_Complex

Figure 1: Simplified workflow of the enzymatic conversion of citric acid to this compound by aconitase.

Quantitative Data

The following tables summarize the available quantitative data for the enzymatic conversion of citrate to cis-aconitate by aconitase. It is important to note that these values can vary depending on the enzyme source, purity, and assay conditions.

Table 1: Michaelis-Menten Kinetic Parameters for Aconitase

ParameterSubstrateValueEnzyme SourceReference
Km Citrate22 ± 3 µMMouse Heart Mitochondria[4]
Vmax Citrate330 ± 35 nmol/min/mgMouse Heart Mitochondria[4]

Table 2: Optimal Reaction Conditions for Aconitase Activity

ParameterOptimal ValueEnzyme SourceReference
pH 7.4 - 8.0Porcine Heart, Mouse Kidney Mitochondria[5][6]
Temperature ~30 - 37 °CMouse Kidney Mitochondria, Human[5][7]

Table 3: Equilibrium Constants for the Aconitase Reaction

ReactionEquilibrium Constant (Keq)ConditionsReference
[Isocitrate] / [Citrate]0.066pH 7.4, 25°C[6]
[cis-Aconitate] / [Citrate]0.048pH 7.4, 25°C[6]
[cis-Aconitate] / [Isocitrate]0.73pH 7.4, 25°C[6]

Experimental Protocols

Purification of Aconitase from Bovine Heart Mitochondria

This protocol is adapted from established methods for the isolation of mitochondrial enzymes.[8][9]

Materials:

  • Fresh bovine heart

  • Homogenization Buffer: 0.25 M Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Mitochondrial Isolation Buffer: 0.22 M Mannitol, 70 mM Sucrose, 10 mM EGTA, 2 mM HEPES (pH 7.4)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1% Triton X-100, 150 mM NaCl, protease inhibitors

  • Chromatography Resins (e.g., DEAE-Sepharose, Blue Dextran-Sepharose)[8]

  • Ammonium (B1175870) Sulfate (B86663)

  • Dialysis Tubing

  • Centrifuge, Homogenizer, Chromatography columns

Procedure:

  • Tissue Preparation: Trim fat and connective tissue from fresh bovine heart and mince the muscle.

  • Homogenization: Homogenize the minced tissue in ice-cold Homogenization Buffer.

  • Mitochondrial Isolation: Perform differential centrifugation to isolate mitochondria. A low-speed spin (e.g., 1,000 x g for 10 min) pellets nuclei and cell debris. The resulting supernatant is then subjected to a high-speed spin (e.g., 10,000 x g for 15 min) to pellet the mitochondria.

  • Mitochondrial Lysis: Resuspend the mitochondrial pellet in Lysis Buffer and incubate on ice to solubilize mitochondrial proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 min) to remove insoluble material.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the clarified supernatant to precipitate proteins. Aconitase typically precipitates between 40-60% saturation.

  • Dialysis: Redissolve the ammonium sulfate pellet in a minimal volume of buffer and dialyze extensively against a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4) to remove ammonium sulfate.

  • Chromatography:

    • Apply the dialyzed sample to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

    • Pool the active fractions and apply them to an affinity chromatography column (e.g., Blue Dextran-Sepharose) for further purification.[8]

  • Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.

Aconitase Activity Assay

This spectrophotometric assay measures the formation of cis-aconitate from citrate by monitoring the increase in absorbance at 240 nm.[10]

Materials:

  • Purified aconitase or cell/tissue lysate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4)

  • Substrate Solution: 100 mM Sodium Citrate in Assay Buffer

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 240 nm

Procedure:

  • Enzyme Preparation: Dilute the purified enzyme or cell/tissue lysate to an appropriate concentration in ice-cold Assay Buffer.

  • Reaction Setup:

    • In a UV-transparent microplate well or cuvette, add the Assay Buffer.

    • Add the enzyme preparation to the buffer.

  • Initiate Reaction: Start the reaction by adding the Substrate Solution. The final concentration of citrate in the reaction mixture should be saturating (e.g., 10-20 mM).

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 240 nm at a constant temperature (e.g., 25°C or 37°C). Record readings at regular intervals (e.g., every 20-30 seconds) for a period over which the reaction rate is linear.

  • Calculation of Activity: Calculate the rate of cis-aconitate formation using the Beer-Lambert law (ε of cis-aconitate at 240 nm is approximately 3.6 mM-1 cm-1).[5] One unit of aconitase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis-aconitate per minute under the specified conditions.

Signaling Pathways and Logical Relationships

The conversion of citric acid to this compound is a key step in the Tricarboxylic Acid (TCA) Cycle, a central hub of cellular metabolism.

TCA_Cycle cluster_TCA Tricarboxylic Acid (TCA) Cycle AcetylCoA Acetyl-CoA Citrate Citric Acid AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate cis_Aconitate This compound Citrate->cis_Aconitate Aconitase (Dehydration) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (Hydration) alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

Figure 2: The position of the citric acid to this compound conversion within the TCA cycle.

Conclusion

The enzymatic conversion of citric acid to this compound by aconitase is a fundamental biochemical reaction. A thorough understanding of its mechanism, kinetics, and regulation is essential for researchers in metabolism, cell biology, and drug development. The protocols and data presented in this guide provide a solid foundation for the study of this important enzymatic step.

References

A Comprehensive Technical Guide on the Natural Sources of cis-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Aconitic acid, a tricarboxylic acid, is a pivotal intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for cellular energy production.[1][2] Its position in metabolism also makes it a precursor for other valuable organic acids, such as itaconic acid. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various biological systems, methods for its extraction and quantification, and its biosynthetic pathways.

Natural Sources of this compound

This compound is found across a wide range of organisms, from microorganisms to higher plants. While it is a universal intermediate in the citric acid cycle, its accumulation and the relative abundance of its isomers, cis- and trans-aconitic acid, can vary significantly between species and even between different tissues within an organism.

Plant Sources

Several plant species are known to accumulate significant quantities of aconitic acid, with the trans-isomer often being the more stable and abundant form. However, the presence of the cis-isomer is guaranteed due to the activity of the enzyme aconitase.

  • Sugarcane (Saccharum officinarum) : Sugarcane is one of the most well-documented accumulators of aconitic acid. While much of the literature focuses on the more stable trans-aconitic acid, the presence of the cis-isomer is implicit as an intermediate. The concentration of total aconitic acid can vary based on the cultivar, age, and part of the plant. One study noted that the sugarcane cultivar HoCP 09-804 had a higher concentration of this compound compared to other varieties.

  • Sorghum (Sorghum bicolor) : Similar to sugarcane, sorghum is a known accumulator of aconitic acid. Research has shown that in response to aluminum stress, sorghum roots can accumulate high levels of trans-aconitate, suggesting a dynamic pool of aconitic acid isomers.

  • Other Plants : this compound has also been reported in other plants, including maize (Zea mays) and soybean (Glycine max).[1]

Microbial Sources

Microorganisms are a significant source of this compound, primarily due to its role in central metabolism.

  • Escherichia coli : As a well-studied model organism, the intracellular concentrations of many metabolites, including this compound, have been quantified in E. coli.

  • Aspergillus terreus : This filamentous fungus is a natural producer of itaconic acid, which is biosynthesized from this compound.[3][4] This indicates the presence of an intracellular pool of this compound that is actively being converted. In engineered strains of Aspergillus niger designed to produce itaconic acid, this compound is often not detected in the fermentation broth, suggesting its rapid enzymatic conversion.[5]

Quantitative Data on this compound Concentration

The following tables summarize the available quantitative data for this compound and total aconitic acid in various natural sources. It is important to note that data specifically quantifying the cis-isomer is limited, with many studies reporting total aconitic acid.

Table 1: Concentration of this compound in Microbial Sources

OrganismConditionConcentration (Molar)Reference
Escherichia coliExponential growth on acetate1.6 x 10-5 M[6][7]

Table 2: Concentration of Total Aconitic Acid in Plant Sources

PlantPartConcentrationReference
Sugarcane (Saccharum officinarum)Juice809 - 3,799 mg/L
Sugarcane (Saccharum officinarum)Leaves0.80 - 2.33% of dry weight

Note: The data for sugarcane represents total aconitic acid (cis- and trans-isomers).

Biosynthesis and Metabolic Pathways

This compound is biosynthesized from citric acid in the citric acid cycle. This reversible reaction is catalyzed by the enzyme aconitase. In some microorganisms, this compound serves as a branch point for the synthesis of other compounds, such as itaconic acid.

Citric Acid Cycle

The formation of this compound is a key step in the citric acid cycle, occurring in the mitochondria of eukaryotes and the cytoplasm of prokaryotes.

Citric_Acid_Cycle Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase (-H2O) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (+H2O)

Biosynthesis of cis-Aconitic Acid in the Citric Acid Cycle.
Itaconic Acid Biosynthesis in Aspergillus terreus

In Aspergillus terreus, this compound is decarboxylated to produce itaconic acid, a valuable platform chemical. This reaction is catalyzed by the enzyme cis-aconitate decarboxylase.

Itaconic_Acid_Pathway Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Itaconic_Acid Itaconic Acid cis_Aconitate->Itaconic_Acid cis-Aconitate Decarboxylase

Conversion of cis-Aconitic Acid to Itaconic Acid.

Experimental Protocols

The accurate extraction and quantification of this compound require specific methodologies to handle its potential isomerization and to separate it from a complex biological matrix.

Extraction of Organic Acids from Plant Tissues

This protocol is a general method for the extraction of organic acids from plant material and can be adapted for the analysis of this compound.

Materials:

  • Fresh or frozen plant tissue

  • Strongly acidic cation exchanger (e.g., Dowex 50W-X8)

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

Procedure:

  • Weigh approximately 1-5 g of fresh or frozen plant tissue.

  • Add a 5-10 fold excess (by weight) of a strongly acidic cation exchanger to the plant material.

  • Add a sufficient volume of deionized water to facilitate homogenization.

  • Homogenize the mixture thoroughly for 5-10 minutes.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet the solid material.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • The resulting extract is ready for analysis by HPLC or LC-MS/MS.

Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the separation and quantification of cis- and trans-aconitic acid isomers.

Instrumentation and Columns:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm)

Reagents:

  • Mobile Phase A: Deionized water with 10 mM Ammonium Formate

  • Mobile Phase B: 90% Acetonitrile / 10% Deionized Water with 10 mM Ammonium Formate

  • This compound standard

Procedure:

  • Sample Preparation : Dilute the plant or microbial extract in a 50:50 mixture of Mobile Phase A and B.[8]

  • Chromatographic Separation :

    • Set the column temperature to 40°C.

    • Use a flow rate of 0.4 mL/min.

    • Apply a gradient elution as follows:

      • 0-3 min: 90% B

      • 3-6 min: 70% B

      • 6-7 min: 70% B

      • 7-7.1 min: 30% B

      • 7.1-8 min: 90% B

    • Allow for a 5-minute post-run equilibration time.[8]

  • Mass Spectrometric Detection :

    • Use Electrospray Ionization (ESI) in negative mode.

    • Monitor the transition for this compound (m/z 173 -> fragment ion). The specific fragment ion will depend on the instrument tuning.

  • Quantification :

    • Prepare a calibration curve using a series of dilutions of the this compound standard.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a biological sample.

Workflow Sample Biological Sample (Plant Tissue or Microbial Cells) Homogenization Homogenization/ Cell Lysis Sample->Homogenization Extraction Extraction with Aqueous/Solvent System Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

General workflow for cis-aconitic acid analysis.

Conclusion

This compound is a naturally occurring organic acid with a central role in metabolism. While present in a wide array of organisms, significant accumulation is particularly noted in plants like sugarcane and sorghum. Microbial systems, especially those utilized for biotechnological production of derived compounds, also represent important sources. The accurate quantification of this compound requires specific analytical techniques, such as LC-MS/MS, to differentiate it from its more stable trans-isomer and the complex biological matrix. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development to further explore and utilize this important metabolite.

References

physical and chemical properties of cis-Aconitic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Aconitic Acid

Introduction

This compound, systematically named (Z)-prop-1-ene-1,2,3-tricarboxylic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the citric acid cycle (or Krebs cycle), a fundamental metabolic pathway in all aerobic organisms.[1][2][3] Its unique structure, featuring a carbon-carbon double bond with the carboxyl groups in a cis configuration, dictates its distinct physical, chemical, and biological properties compared to its trans-isomer.[4][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its biochemical significance, tailored for researchers, scientists, and professionals in drug development.

Physical Properties of this compound

This compound is a white to off-white crystalline solid or powder.[6][7] It is known to be hygroscopic and light-sensitive, necessitating storage at low temperatures, typically -20°C, to maintain stability.[6][8]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₆O₆[2][4][9][10]
Molecular Weight 174.11 g/mol [2][4][9][10]
Melting Point 122-125 °C[7][9][11]
Boiling Point 542.6 ± 50.0 °C at 760 mmHg[9][11]
Solubility Highly soluble in water and alcohol; slightly soluble in ether.[4][6][12]
400 mg/mL in water at 25 °C[4][9]
1 g in 2 mL of water at 25 °C[4][8]
Density 1.7 ± 0.1 g/cm³[11]
pKa Values pKa₁: 2.78, pKa₂: 4.41, pKa₃: 6.21[1]
LogP (Octanol/Water) -0.140[9][13]

Chemical Properties and Reactivity

This compound's chemical behavior is defined by its three carboxylic acid groups and the presence of a double bond.

  • Acidity : As a tricarboxylic acid, it undergoes three successive deprotonations. The pKa values indicate it is a moderately strong organic acid.[1]

  • Isomerization : In solution, this compound can isomerize to the more thermodynamically stable trans-aconitic acid.[6] Long-term storage may lead to the formation of the trans isomer.[6]

  • Dehydration : Like other carboxylic acids, it can undergo dehydration reactions. For instance, it can be synthesized by the dehydration of citric acid using sulfuric acid.[1][6]

  • Stability : The compound is stable under normal conditions but is sensitive to light and moisture.[6][7][8] When heated to decomposition, it can emit acrid smoke.[14] It is incompatible with strong oxidizing agents.[7][15]

Biochemical Role: The Citric Acid Cycle

The conjugate base, cis-aconitate, is a key intermediate in the citric acid cycle. It is formed by the dehydration of citrate, a reaction catalyzed by the enzyme aconitase.[1][3] The same enzyme then catalyzes the hydration of cis-aconitate to form isocitrate.[1][2] This isomerization step is crucial for the subsequent oxidative decarboxylation reactions in the cycle.

Citric_Acid_Cycle_Step Citrate Citrate Aconitase Aconitase Citrate->Aconitase - H₂O cis_Aconitate cis-Aconitate (intermediate) cis_Aconitate->Aconitase + H₂O Isocitrate Isocitrate Aconitase->cis_Aconitate Aconitase->Isocitrate

Caption: Role of cis-Aconitate in the Citric Acid Cycle.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectrum TypeKey Features and ObservationsSource(s)
¹H NMR (600 MHz, H₂O, pH 7.0) Shifts [ppm]: 3.44, 3.43, 6.58[9]
(D₂O, pH 7.4) Shifts [ppm]: 5.65, 3.09[9][16]
¹³C NMR (D₂O, pH 7.4) Shifts [ppm]: 181.74, 179.97, 177.54, 146.49, 126.23, 46.13[9][16]
IR (Infrared) Spectra available via KBr wafer and Attenuated Total Reflectance (ATR).[17][18]
Mass Spec Precursor m/z: 173.09 ([M-H]⁻)[9]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constants (pKa) by monitoring pH changes during the neutralization of the acid with a strong base.

Methodology:

  • Preparation of Analyte: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titrant Standardization: Prepare a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), of a similar concentration.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Process: Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) using a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The resulting titration curve for a tricarboxylic acid will show three equivalence points. The pKa values are determined from the pH at the half-equivalence points. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that when the acid is half-neutralized ([A⁻] = [HA]), the pH is equal to the pKa.[19]

pKa_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Acid Solution (known concentration) C Calibrate pH Meter A->C B Standardize NaOH Titrant D Titrate Acid with NaOH B->D C->D E Record pH vs. Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Identify Equivalence Points F->G H Determine pKa at Half-Equivalence Points G->H

Caption: Workflow for pKa Determination by Titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of the molecule by observing the magnetic properties of atomic nuclei.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve a small, accurately weighed amount of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in an NMR tube.[9]

  • pH Adjustment: If required, adjust the pH of the sample to a specific value (e.g., 7.4) using minute quantities of NaOD or DCl to ensure consistency and comparability of spectra.[9][16]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C). Standard parameters for acquisition (e.g., number of scans, pulse sequence) are set.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., DSS).[20]

Purification by Recrystallization

To obtain a high-purity sample for analysis, recrystallization is a standard procedure.

Methodology:

  • Dissolve the crude this compound in a minimum amount of hot deionized water.[8]

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum desiccator to remove residual solvent.[8]

References

An In-depth Technical Guide to cis-Aconitic Acid and Its Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aconitic acid, a tricarboxylic acid with the chemical formula C6H6O6, exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid.[1][2] These isomers play significant roles in both fundamental biochemistry and various industrial applications. This compound is a crucial intermediate in the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle), a central metabolic pathway for energy production in aerobic organisms.[3][4] The trans-isomer, while less common in central metabolism, is found in various plants and possesses unique biological activities.[5] This technical guide provides a comprehensive overview of the chemical properties, biological functions, and analytical methodologies related to cis- and trans-aconitic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Cis- and trans-aconitic acid share the same molecular formula and mass but differ in the spatial arrangement of their carboxyl groups around the carbon-carbon double bond, leading to distinct physical and chemical properties.[2] A summary of their key properties is presented in Table 1.

PropertyThis compoundtrans-Aconitic Acid
IUPAC Name (Z)-prop-1-ene-1,2,3-tricarboxylic acid(E)-prop-1-ene-1,2,3-tricarboxylic acid
CAS Number 585-84-2[6]4023-65-8[6]
Molecular Formula C6H6O6[7]C6H6O6[8]
Molecular Weight 174.11 g/mol [7]174.11 g/mol [8]
Melting Point 125 °C190 °C (decomposes)[9]
pKa Values 2.78, 4.41, 6.21[6]2.80, 4.46[6]
Solubility in Water 400 mg/mL472.5 mg/mL[8]
Appearance Colorless crystals or white powder[6][10]White crystalline solid[2]

Table 1: Physicochemical Properties of cis- and trans-Aconitic Acid

Biological Significance and Signaling Pathways

The most well-documented biological role of this compound is its function as an intermediate in the Krebs cycle.[3] Within the mitochondrial matrix, the enzyme aconitase catalyzes the reversible isomerization of citrate (B86180) to isocitrate, with cis-aconitate as the enzyme-bound intermediate.[3][4] This reaction is a critical step in cellular respiration, ultimately leading to the production of ATP.

Trans-aconitic acid, on the other hand, is recognized for its accumulation in certain plants, such as sugarcane and sweet sorghum, where it may play a role in defense against herbivores and pathogens.[11][12] It has also been investigated for its potential anti-inflammatory, antioxidant, and nematicidal properties.[6][11]

Below is a diagram illustrating the central role of this compound in the Krebs cycle.

Krebs_Cycle Citrate Citrate Aconitase Aconitase Citrate->Aconitase cis_Aconitate cis-Aconitate (enzyme-bound) cis_Aconitate->Aconitase + H2O Isocitrate Isocitrate Aconitase->cis_Aconitate - H2O Aconitase->Isocitrate

Figure 1: Role of cis-Aconitate in the Krebs Cycle.

Experimental Protocols

Chemical Synthesis of Aconitic Acid from Citric Acid

Aconitic acid can be synthesized in the laboratory via the dehydration of citric acid. This protocol is adapted from a standard organic synthesis procedure.[13]

Materials:

  • Citric acid monohydrate

  • Concentrated sulfuric acid

  • Water

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • 1 L round-bottomed flask with reflux condenser

  • Oil bath

  • Suction funnel

  • Ice bath

Procedure:

  • In the 1 L round-bottomed flask, combine 210 g (1 mole) of powdered citric acid monohydrate with a solution of 210 g (115 cc, 2 moles) of concentrated sulfuric acid in 105 cc of water.

  • Heat the mixture in an oil bath maintained at 140–145 °C for seven hours under reflux.

  • Pour the resulting light brown solution into a shallow dish and rinse the flask with 10 cc of hot glacial acetic acid.

  • Allow the solution to cool slowly to 41–42 °C with occasional stirring to break up the solid mass of aconitic acid that separates.

  • Collect the solid product on a suction funnel.

  • Press and drain the material thoroughly until it is almost dry.

  • Create a homogeneous paste by stirring the solid with 70 cc of concentrated hydrochloric acid, cooled in an ice bath.

  • Collect the solid again on a suction funnel, wash with two 10-cc portions of cold glacial acetic acid, and suck it thoroughly dry.

  • Spread the product in a thin layer on a porous plate or paper for final drying. This procedure yields a mixture of cis- and trans-isomers.

Quantitative Analysis of Aconitic Acid Isomers by LC-MS/MS

This protocol outlines a general workflow for the sensitive and specific quantification of cis- and trans-aconitic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SampleCollection Sample Collection (e.g., plasma, tissue) ProteinPrecipitation Protein Precipitation (e.g., with cold methanol) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC_Separation LC Separation (Reversed-phase C18 column) SupernatantCollection->LC_Separation MS_Detection Mass Spectrometry Detection (ESI in negative mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition (MRM mode) MS_Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification (using standard curve) PeakIntegration->Quantification

Figure 2: Workflow for LC-MS/MS Analysis of Aconitic Acid.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • cis- and trans-aconitic acid analytical standards.

  • Internal standard (e.g., 13C-labeled aconitic acid).

Procedure:

  • Sample Preparation:

    • For biological fluids (e.g., plasma, serum), precipitate proteins by adding three volumes of ice-cold methanol (B129727) containing the internal standard.

    • Vortex and incubate at -20 °C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution program to separate the isomers. For example, start with a low percentage of mobile phase B, and gradually increase the concentration to elute the analytes.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for each isomer and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve using the analytical standards of known concentrations.

    • Quantify the amount of cis- and trans-aconitic acid in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Enzymatic Assay of Aconitase Activity

The activity of aconitase can be determined by monitoring the conversion of isocitrate to cis-aconitate, which results in an increase in absorbance at 240 nm.[14]

Materials:

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading at 240 nm.

  • Isocitrate solution (substrate).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Mitochondrial or cell lysate samples.

Procedure:

  • Prepare the assay buffer containing isocitrate and any necessary cofactors (e.g., manganese ions).

  • Add the sample (e.g., 50 µL of diluted mitochondrial preparation) to the wells of the microplate. Include a buffer control without the sample.

  • Initiate the reaction by adding the assay buffer (e.g., 200 µL) to each well.

  • Immediately measure the absorbance at 240 nm at regular intervals (e.g., every 20 seconds) for a set period (e.g., 30 minutes) at a constant temperature.

  • Calculate the rate of change in absorbance over time. The aconitase activity is proportional to this rate.

Conclusion

This compound and its isomer, trans-aconitic acid, are important molecules with diverse roles in biochemistry and potential applications in various industries. A thorough understanding of their properties and the methods for their analysis is crucial for researchers in metabolic studies, drug development, and biotechnology. The protocols and data presented in this guide offer a solid foundation for further investigation and application of these fascinating organic acids.

References

The Pivotal Role of cis-Aconitic Acid in Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Aconitic acid, a transient intermediate of the Krebs cycle, is positioned at a critical metabolic nexus within the mitochondrial matrix. Traditionally viewed as a simple intermediary in the conversion of citrate (B86180) to isocitrate by the enzyme aconitase, emerging evidence highlights its broader significance in mitochondrial health, cellular signaling, and disease pathogenesis. This technical guide provides an in-depth exploration of the core functions of this compound in mitochondria, detailing its enzymatic regulation, its connection to cellular stress responses, and its role as a precursor to the immunomodulatory metabolite, itaconate. This document offers comprehensive experimental protocols for the assessment of aconitase activity and the quantification of mitochondrial organic acids, alongside structured data and visual pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway housed within the mitochondria, responsible for the oxidation of acetyl-CoA into carbon dioxide, thereby generating ATP and reducing equivalents (NADH and FADH₂). Within this intricate cycle, this compound serves as a key, albeit ephemeral, intermediate. It is formed through the dehydration of citrate and is subsequently hydrated to form isocitrate, both reactions catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3).[1][2]

The enzyme responsible for the interconversion, aconitase, is a unique iron-sulfur ([4Fe-4S]) cluster-containing protein that is notably sensitive to oxidative stress.[3] This sensitivity positions this compound and its enzymatic regulation as a potential sensor and modulator of mitochondrial redox status. Furthermore, recent discoveries have identified cis-aconitate as the direct precursor for itaconate, a metabolite with significant anti-inflammatory and antimicrobial properties, thus linking mitochondrial metabolism directly to immune cell signaling.[4][5]

This guide will delve into the multifaceted role of this compound in mitochondrial function, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated metabolic and signaling pathways.

The Role of this compound in the Krebs Cycle

This compound is an obligate intermediate in the second step of the Krebs cycle, facilitating the isomerization of the tertiary alcohol, citrate, into the readily oxidizable secondary alcohol, isocitrate.[6] This conversion is a two-step process of dehydration followed by hydration, both catalyzed by aconitase.[1]

The reaction proceeds as follows:

Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate

Under equilibrium conditions, the mixture of these three acids is approximately 91% citrate, 3% cis-aconitate, and 6% isocitrate.[7]

Aconitase: The Gatekeeper of cis-Aconitate Metabolism

Mitochondrial aconitase (ACO2) is the primary enzyme regulating the formation and consumption of this compound within the Krebs cycle. Its catalytic activity is dependent on a [4Fe-4S] iron-sulfur cluster located at its active site.[1][3] This cluster is not involved in a redox reaction but rather functions as a Lewis acid to facilitate the dehydration and hydration steps.[8]

The sensitivity of this Fe-S cluster to reactive oxygen species (ROS) makes aconitase a key target of oxidative stress.[3] Inactivation of aconitase can lead to the accumulation of citrate and a disruption of the Krebs cycle, impacting cellular energy production.[9]

Data Presentation

Table 1: Equilibrium Composition of the Aconitase Reaction
MetaboliteEquilibrium Percentage
Citrate91%
This compound3%
Isocitrate6%
Data sourced from IUBMB Enzyme Nomenclature.[7]
Table 2: Aconitase Activity in Various Rat Tissues
TissueAconitase Specific Activity (mU/mg at 21% O₂)
Liver~60
Kidney321
Data extracted from a study on metabolic control analysis of mitochondrial aconitase.[10]

Experimental Protocols

Spectrophotometric Assay for Aconitase Activity

This protocol is adapted from commercially available kits and measures aconitase activity by monitoring the formation of cis-aconitate from isocitrate at 240 nm.[1][8]

Materials:

  • Aconitase Preservation Solution (to stabilize activity)

  • Assay Buffer (e.g., Tris-based buffer, pH 7.4)

  • Isocitrate solution (substrate)

  • Manganese chloride solution (cofactor)

  • Isolated mitochondria or cell lysate

  • UV-transparent 96-well microplate

  • Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

  • Sample Preparation:

    • Thaw frozen mitochondrial preparations on ice.

    • Dilute the mitochondrial sample to a working concentration (e.g., 5 mg/mL) in ice-cold Aconitase Preservation Solution.[1]

  • Assay Buffer Preparation:

    • Prepare the final Assay Buffer by adding isocitrate and manganese chloride to the base buffer to their final working concentrations.[8]

  • Assay Execution:

    • Add 50 µL of the diluted mitochondrial sample to each well of a UV-transparent 96-well plate. Include a buffer-only control.[8]

    • Initiate the reaction by adding 200 µL of the prepared Assay Buffer to each well.[8]

    • Immediately begin measuring the absorbance at 240 nm at 20-second intervals for 30 minutes at room temperature.[8]

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔOD/min).

    • Aconitase activity can be calculated using the extinction coefficient of cis-aconitate (2.2 mM⁻¹ per well).[1]

Colorimetric Assay for Aconitase Activity

This method relies on a coupled enzyme reaction where the isocitrate produced by aconitase is utilized by isocitrate dehydrogenase to generate NADPH, which then reduces a colorless probe to a colored product.[3]

Materials:

  • Assay Buffer

  • Substrate (Citrate)

  • Enzyme Mix (containing isocitrate dehydrogenase)

  • Developer solution (containing a colorimetric probe)

  • Aconitase Activation Solution (containing cysteine and (NH₄)₂Fe(SO₄)₂)

  • Isocitrate Standard

  • 96-well flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Activation:

    • To 100 µL of sample (cell or tissue homogenate), add 10 µL of freshly prepared Aconitase Activation Solution.

    • Incubate on ice for 1 hour.

  • Standard Curve Preparation:

    • Prepare a standard curve using the provided isocitrate standard according to the manufacturer's instructions.

  • Assay Reaction:

    • Add 2–50 µL of the activated sample to the wells of a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.

    • Prepare a Reaction Mix containing Assay Buffer, Substrate, and Enzyme Mix.

    • Add 50 µL of the Reaction Mix to each sample and standard well.

    • Incubate at 25°C for 30-60 minutes.[3]

  • Color Development and Measurement:

    • Add 10 µL of the Developer to each well.

    • Incubate at 25°C for 10 minutes.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the background reading from all sample readings.

    • Determine the concentration of isocitrate produced in the samples from the standard curve.

    • Calculate aconitase activity, typically expressed in nmol/min/mL or milliunits/mL.

Quantification of Mitochondrial this compound by LC-MS

This protocol provides a general workflow for the targeted quantification of organic acids, including this compound, from isolated mitochondria using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Isolated mitochondria

  • Internal standards (isotopically labeled organic acids)

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Appropriate LC column for organic acid separation (e.g., ion-exchange or reversed-phase with a suitable ion-pairing agent)

Procedure:

  • Metabolite Extraction:

    • Resuspend the mitochondrial pellet in a known volume of ice-cold extraction solvent containing internal standards.

    • Vortex thoroughly and incubate on ice to precipitate proteins.

    • Centrifuge at high speed (e.g., >16,000 x g) at 4°C to pellet the protein.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Inject the extracted sample onto the LC-MS system.

    • Separate the organic acids using an appropriate chromatographic method.

    • Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the mitochondrial samples, normalized to the amount of mitochondrial protein.

Signaling Pathways and Experimental Workflows

The Krebs Cycle and the Central Role of cis-Aconitate

The following diagram illustrates the position of this compound within the Krebs cycle.

Krebs_Cycle Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase (-H2O) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (+H2O) alpha_Ketoglutarate alpha_Ketoglutarate Isocitrate->alpha_Ketoglutarate Succinyl_CoA Succinyl_CoA alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Acetyl_CoA Acetyl_CoA Acetyl_CoA->Citrate

Caption: The Krebs Cycle showing the intermediate role of this compound.

The cis-Aconitate to Itaconate Signaling Pathway

In immune cells, particularly macrophages, cis-aconitate can be diverted from the Krebs cycle to produce itaconate, a key immunomodulatory metabolite. This pathway is initiated by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[4]

Itaconate_Pathway Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate ACOD1/IRG1 Krebs_Cycle Krebs Cycle Isocitrate->Krebs_Cycle Immune_Response Anti-inflammatory & Antimicrobial Effects Itaconate->Immune_Response Aconitase_Assay_Workflow start Start prep_sample Prepare Mitochondrial Sample (5 mg/mL) start->prep_sample load_plate Load 50 µL Sample into 96-well Plate prep_sample->load_plate prep_buffer Prepare Assay Buffer (with Isocitrate & MnCl2) add_buffer Add 200 µL Assay Buffer to Initiate Reaction prep_buffer->add_buffer load_plate->add_buffer read_abs Measure Absorbance at 240 nm (20s intervals for 30 min) add_buffer->read_abs analyze Calculate Rate of Change in Absorbance (ΔOD/min) read_abs->analyze end End analyze->end

References

Methodological & Application

Application Note: Quantification of cis-Aconitic Acid in Biological and Botanical Matrices using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Aconitic acid is a key intermediate in the Krebs (or tricarboxylic acid, TCA) cycle, a fundamental metabolic pathway for cellular energy production.[1][2] It is formed by the dehydration of citric acid, a reaction catalyzed by the enzyme aconitase.[1][2] The accurate quantification of this compound is crucial for studying mitochondrial function, metabolic disorders, and cellular bioenergetics.[3] This application note provides a detailed protocol for the detection and quantification of this compound in various matrices using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other organic acids and sample matrix components. The separation is achieved on a C18 stationary phase with an acidic aqueous mobile phase, which ensures that the carboxylic acid functional groups of this compound are protonated, allowing for optimal retention and peak shape. Detection is performed using a UV detector at 210 nm, a wavelength at which the carbon-carbon double bond and carboxyl groups of this compound exhibit strong absorbance. Quantification is based on an external standard calibration curve.

Signaling Pathway: The Krebs Cycle

The Krebs cycle, also known as the citric acid cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. This compound is a transient intermediate in the isomerization of citrate (B86180) to isocitrate.

Krebs_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate cis_Aconitate This compound Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA alpha_Ketoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase

Caption: The Krebs Cycle showing the central role of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid (85%)

  • Ammonium dihydrogen phosphate

  • Perchloric acid

  • Ultrapure water

  • Syringe filters (0.22 µm)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)[4]
Mobile Phase A 5 mM NH₄H₂PO₄ in water, pH adjusted to 2.2 with phosphoric acid[5]
Mobile Phase B Acetonitrile[5]
Gradient 0-2 min, 100% A; 2-22 min, 0-5% B; 22-30 min, 100% A[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 35 °C[5]
Detection Wavelength 210 nm[4][5]
Injection Volume 20 µL
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Accurately weigh approximately 100 mg of fresh or frozen plant tissue.

  • Homogenize the tissue in 1 mL of 80% methanol.

  • Centrifuge the homogenate at 12,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of ultrapure water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Experimental Workflow

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological or Plant Sample SamplePrep Sample Preparation (Extraction/Deproteination) Sample->SamplePrep Standard This compound Standard StandardPrep Standard Dilution Series Standard->StandardPrep Injection Inject into HPLC SamplePrep->Injection StandardPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation and Performance

The described HPLC method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines. The following table summarizes expected performance characteristics based on literature data for similar analyses.

ParameterTypical ValueReference
Linearity (R²) > 0.999General expectation for validated HPLC methods.
Limit of Detection (LOD) 1 - 120 µg/L[3]
Limit of Quantification (LOQ) 3 - 272 ng/mL[6][7]
Accuracy (% Recovery) 82.0% - 96.2%[3]
Precision (%RSD) < 5%General expectation for validated HPLC methods.

Note: The provided values are indicative and should be experimentally determined for the specific instrument and laboratory conditions. The LOD and LOQ are highly dependent on the detector sensitivity and sample matrix.

Conclusion

The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in both biological and botanical samples. The protocol is straightforward and utilizes common laboratory equipment, making it accessible for a wide range of research applications. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results. This method can be a valuable tool for researchers investigating metabolic pathways, mitochondrial function, and the biochemical basis of various physiological and pathological conditions.

References

Application Note: Quantification of cis-Aconitic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.[1][2][3] It is formed by the dehydration of citric acid and is subsequently converted to isocitric acid, a critical step in cellular energy metabolism.[2][3] Beyond its role in the TCA cycle, this compound is the direct precursor for the synthesis of itaconate, an immunomodulatory metabolite produced during inflammation.[4][5][6] Given its central position in metabolism and immunity, the accurate quantification of this compound in various biological samples is crucial for researchers in metabolic diseases, immunology, and drug development.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described is suitable for complex biological matrices such as cell extracts and culture media.

Metabolic Pathway Context

This compound sits (B43327) at a crucial junction in cellular metabolism. Within the mitochondria, it is an intermediate in the TCA cycle, catalyzed by the enzyme aconitase. It is also the substrate for Immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase (ACOD1), which produces itaconate, a molecule with significant anti-inflammatory and antimicrobial properties.[4][5]

TCA_and_Itaconate_Pathway cluster_TCA TCA Cycle Citrate Citrate Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Aconitase Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase Itaconate Itaconate Cis_Aconitate->Itaconate IRG1/ACOD1

Caption: Metabolic fate of this compound in the TCA cycle and itaconate pathway.

Principle of the Method

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the reliable quantification of this compound. The chromatographic step separates this compound from its isomers (e.g., trans-aconitic acid) and other matrix components.[7] Following separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode, and detected by a triple quadrupole mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Experimental Workflow

The overall experimental process follows a standardized procedure from sample collection to final data analysis. A stable isotope-labeled internal standard, such as ¹³C₆-cis-aconitate, should be added early in the sample preparation process to account for variability during extraction and analysis.[6]

LCMS_Workflow Sample_Collection 1. Sample Collection (e.g., Cell Pellet, Media, Plasma) Spiking 2. Internal Standard Spiking (¹³C₆-cis-aconitate) Sample_Collection->Spiking Extraction 3. Metabolite Extraction (e.g., 80% Methanol) Spiking->Extraction Centrifugation 4. Centrifugation (Protein Precipitation) Extraction->Centrifugation Supernatant_Transfer 5. Supernatant Collection Centrifugation->Supernatant_Transfer LCMS_Analysis 6. LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LCMS_Analysis Data_Processing 7. Data Processing (Peak Integration & Quantification) LCMS_Analysis->Data_Processing

Caption: General workflow for this compound quantification by LC-MS/MS.

Materials and Methods

Reagents and Materials

  • This compound standard (CAS: 585-84-2)

  • ¹³C₆-cis-aconitate (Internal Standard, ISTD)

  • LC-MS grade water, methanol, and acetonitrile

  • Formic acid or ammonium (B1175870) formate

  • Tributylamine (for ion-pairing chromatography, if required)

  • Analytical balance, vortex mixer, centrifuge

  • LC vials and caps

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Detailed Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of LC-MS grade water or methanol.

  • Working Stock (100 µg/mL): Dilute the primary stock 1:10 with 50% methanol/water.

  • Calibration Curve Standards: Perform serial dilutions of the working stock to prepare calibration standards ranging from low ng/mL to µg/mL concentrations. The specific range should be adapted based on the expected sample concentrations.

  • Internal Standard Stock: Prepare a 1 mg/mL stock of ¹³C₆-cis-aconitate and a working solution at a concentration appropriate for spiking into all samples and standards (e.g., 1 µg/mL).

2. Sample Preparation (from Cell Culture) This protocol is adapted from methods that emphasize simplicity and efficiency.[4][8]

  • Cell Harvesting: Aspirate the culture medium. For adherent cells, wash the cell monolayer (e.g., in a 6-well plate) with 1 mL of ice-cold saline or PBS. Aspirate the wash solution completely.

  • Metabolite Extraction: Add 500 µL of ice-cold 80% methanol/water containing the internal standard to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to a new LC vial for analysis. This direct analysis approach avoids potential analyte loss during dry-down steps.[4][8]

3. LC-MS/MS Method Parameters The following are representative parameters. Optimization may be required depending on the specific instrumentation and column used.

Parameter Value
LC System UHPLC System
Column Mixed-mode column (e.g., Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm)[9][10]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 5 µL
Column Temperature 40°C
Gradient Optimized for separation of isomers and polar metabolites
Parameter Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument-specific optimization required
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation: Quantitative Parameters

Accurate quantification relies on optimized MRM transitions. The precursor ion for this compound in negative mode is [M-H]⁻ with a mass-to-charge ratio (m/z) of 173.[9][11]

Table 1: Optimized MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Function
This compound 173.0 85.0 9 Quantifier[9]
This compound 173.0 129.0 9 Qualifier[9]

| ¹³C₆-cis-aconitate (ISTD) | 179.0 | 89.0 | ~9 | Quantifier |

Table 2: Example Performance Characteristics The performance of the assay should be validated to determine its linear range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The values below are representative and based on published data.[4][9]

Parameter This compound
Retention Time (RT) ~5.90 min (highly method-dependent)[9]
Linear Range 0.1 - 200 µM (example)[9]
Correlation (R²) > 0.99
LOQ 0.1 - 0.5 µM (example)[9]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. The protocol includes sample preparation, optimized instrument parameters, and expected performance characteristics. By providing a reliable means to measure this central metabolite, this method can support advanced research into cellular metabolism, inflammatory diseases, and the development of novel therapeutics.

References

Application Note: Analysis of cis-Aconitic Acid using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, playing a crucial role in cellular metabolism.[1] Accurate and reliable quantification and structural confirmation of this compound are essential in various fields, including biochemistry, drug discovery, and metabolic research. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique that provides both qualitative and quantitative information about a molecule's structure. This application note provides a detailed protocol for the analysis of this compound using 1H NMR spectroscopy.

Principle of 1H NMR Spectroscopy

1H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. As they relax back to the lower state, they emit a signal that is detected and converted into an NMR spectrum.

The chemical environment surrounding each proton influences its resonance frequency, resulting in a unique "chemical shift" (δ) for each type of proton in the molecule. Furthermore, the interaction between neighboring protons causes splitting of the signals into characteristic patterns (multiplicity), which provides information about the connectivity of the atoms. The area under each signal (integration) is directly proportional to the number of protons it represents, allowing for quantitative analysis.

Materials and Reagents

  • This compound standard (≥98% purity)

  • Deuterated water (D₂O, 99.9 atom % D) or Deuterated Chloroform (CDCl₃)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP, for D₂O)

  • NMR tubes (5 mm)

  • Pipettes and tips

  • Vortex mixer

  • pH meter

Instrumentation

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • NMR data processing software.

Experimental Protocol

Sample Preparation
  • Standard Preparation: Accurately weigh 5-10 mg of the this compound standard.

  • Solvent Addition: Dissolve the standard in 0.6-0.7 mL of D₂O containing a known concentration of an internal standard (e.g., 0.05% w/v TSP).

  • pH Adjustment (if necessary): For aqueous samples, adjust the pH to a desired value (e.g., 7.4) using dilute NaOD or DCl solutions in D₂O. Note that chemical shifts can be pH-dependent.

  • Mixing: Thoroughly mix the solution by vortexing to ensure homogeneity.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Sample Filtration (if necessary): If any solid particles are present, filter the sample through a glass wool plug in a Pasteur pipette directly into the NMR tube to avoid magnetic field distortions.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters: Set the following parameters for a standard 1D ¹H NMR experiment:

    • Pulse sequence: A standard 90° pulse-acquire sequence.

    • Spectral width: Typically 10-12 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 5 seconds (to ensure full relaxation for quantitative analysis).

    • Number of scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

Data Analysis and Interpretation

The 1H NMR spectrum of this compound is characterized by two main signals:

  • An olefinic proton (-CH=) appearing as a triplet.

  • A methylene (B1212753) group (-CH₂-) appearing as a doublet.

The observed splitting is due to a four-bond coupling (⁴J) between the olefinic proton and the methylene protons across the double bond.

Table 1: 1H NMR Spectral Data for this compound.

Proton AssignmentChemical Shift (δ) in D₂O (pH 7.4)MultiplicityCoupling Constant (J) in Hz
Methylene (-CH₂-)~3.09 ppmDoublet (d)~1.4 Hz (⁴J)
Olefinic (-CH=)~5.65 ppmTriplet (t)~1.4 Hz (⁴J)

Table 2: 1H NMR Spectral Data for this compound in H₂O.

Proton AssignmentChemical Shift (δ) in H₂O (pH 7.0)MultiplicityCoupling Constant (J) in Hz
Methylene (-CH₂-)~3.43-3.44 ppmDoublet (d)Not specified
Olefinic (-CH=)~6.58 ppmSinglet (s) or Triplet (t)Not specified

Note: The multiplicity of the olefinic proton in H₂O has been reported as a singlet or a triplet, which may depend on the specific experimental conditions and instrument resolution.[2]

Quantitative Analysis

Quantitative analysis of this compound can be performed by comparing the integral of one of its signals to the integral of a known concentration of an internal standard.

  • Integration: After Fourier transformation and phasing of the spectrum, integrate the signals corresponding to the olefinic proton of this compound and the signal of the internal standard (e.g., the singlet at 0.00 ppm for TSP).

  • Calculation: The concentration of this compound can be calculated using the following formula:

    Csample = (Isample / Nsample) * (NIS / IIS) * CIS

    Where:

    • Csample = Concentration of this compound

    • Isample = Integral of the this compound signal

    • Nsample = Number of protons for the integrated signal of this compound (1 for the olefinic proton, 2 for the methylene protons)

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons for the integrated signal of the internal standard (9 for TSP)

    • CIS = Concentration of the internal standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh this compound and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve mix Vortex to Mix dissolve->mix transfer Transfer to NMR Tube mix->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1D 1H NMR Spectrum lock_shim->acquire process Fourier Transform and Phase acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for 1H NMR analysis of this compound.

isomerization_equilibrium cis This compound trans trans-Aconitic Acid cis->trans Isomerization conditions Heat, pH

Caption: Isomerization equilibrium between cis- and trans-aconitic acid.

Troubleshooting

IssuePossible CauseSolution
Broad peaks Poor shimming, high sample viscosity, presence of paramagnetic impurities.Re-shim the instrument. Dilute the sample. Ensure high purity of the sample and solvent.
Poor signal-to-noise ratio Low sample concentration, insufficient number of scans.Increase sample concentration if possible. Increase the number of scans.
Inaccurate integration Incorrect phasing, overlapping signals, incorrect baseline correction.Carefully phase the spectrum and correct the baseline. Use 2D NMR techniques if signals overlap significantly.
Chemical shift variations pH changes, temperature fluctuations, different solvent.Maintain consistent pH, temperature, and solvent for all measurements.

References

Application Notes and Protocols for cis-Aconitic Acid Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, playing a crucial role in cellular metabolism.[1][2][3] Its quantification in plant tissues is vital for understanding metabolic pathways, diagnosing plant diseases, and exploring its potential as a bioactive compound.[1] In nature, aconitic acid primarily exists in its more stable trans-isomer form, while the cis-isomer is a less abundant intermediate in the conversion of citrate (B86180) to isocitrate.[2][3][4] This document provides a detailed protocol for the extraction of this compound from plant tissues, along with methods for its quantification.

Data Presentation

The efficiency of organic acid extraction is highly dependent on the chosen methodology and the plant matrix. Below is a summary of reported recovery and extraction efficiencies for aconitic acid and related organic acids from various plant sources.

Plant MaterialExtraction MethodAnalyteRecovery/Extraction Efficiency (%)Reference
Rye GrassWater with cation exchangerCitric Acid94 - 102[5]
Rye GrassWater with cation exchangerOxalic Acid90 - 97[5]
Sweet Sorghum SyrupAcetone:Butanol:Ethanol mixtureAconitic Acid92 - 96[6]
Sugarcane JuiceNot specifiedtrans-Aconitic Acid0.17% of juice[2]

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and quantification of this compound from plant tissues, based on established methodologies.

Sample Preparation and Homogenization

Proper sample handling is critical to preserve the integrity of organic acids.

Materials:

  • Fresh plant tissue (e.g., leaves, roots, stems)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes

Protocol:

  • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

  • Store the frozen tissue at -80°C until extraction.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh the powdered tissue (typically 100-500 mg) into a pre-weighed microcentrifuge tube.

Extraction of this compound

This protocol utilizes a widely accepted method for organic acid extraction.

Materials:

  • 80% Methanol (B129727) (HPLC grade)

  • Internal standard (e.g., deuterated aconitic acid, if available)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

Protocol:

  • Add 1 mL of pre-chilled 80% methanol to the microcentrifuge tube containing the powdered plant tissue.

  • If using an internal standard, add it to the extraction solvent at a known concentration.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 15-20 minutes at room temperature.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted organic acids, and transfer it to a new microcentrifuge tube.

  • For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of 80% methanol, and the supernatants can be pooled.

Extract Purification using Solid-Phase Extraction (SPE)

Purification is essential to remove interfering compounds such as pigments, sugars, and other charged molecules.

Materials:

  • Strong Anion Exchange (SAX) SPE cartridges

  • Methanol (100%)

  • Deionized water

  • Elution solvent (e.g., 0.5 M HCl or a formic acid solution)

  • Vacuum manifold

Protocol:

  • Condition the SAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Load the plant extract supernatant onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of deionized water to remove neutral and basic compounds.

  • Elute the organic acids, including this compound, with 2 mL of the elution solvent.

  • Collect the eluate for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a dedicated organic acid analysis column (e.g., Bio-Rad Aminex HPX-87H).[7][8]

  • Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water is often effective.[7] A gradient elution may be necessary for complex samples.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-50°C.

  • Detection Wavelength: 210 nm.[7][8]

  • Injection Volume: 10-20 µL.

Protocol:

  • Prepare a standard curve using a certified reference standard of this compound at various concentrations.

  • Filter the purified plant extract through a 0.22 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

For higher sensitivity and specificity, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can be employed.[1]

Mandatory Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow A Plant Tissue Sampling (Flash Freeze in Liquid N2) B Homogenization (Grind to Fine Powder) A->B C Extraction (80% Methanol, Sonication) B->C D Centrifugation (14,000 x g, 15 min, 4°C) C->D E Collect Supernatant D->E F Solid-Phase Extraction (SPE) (SAX Cartridge) E->F G Elution of Organic Acids F->G H HPLC Analysis (UV Detection at 210 nm) G->H I Data Analysis & Quantification H->I

Caption: Workflow for the extraction and analysis of this compound from plant tissues.

Signaling Pathway Context: The Tricarboxylic Acid (TCA) Cycle

TCA_Cycle Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate H2O Aconitase1 Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate +H2O Aconitase2 Aconitase

Caption: The role of cis-aconitate as an intermediate in the TCA cycle.

References

Application Note: Quantification of cis-Aconitic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, formed from the dehydration of citric acid by the enzyme aconitase, which then converts it to isocitrate.[1][2] As a central node in metabolism, its levels can reflect the status of cellular energy pathways and mitochondrial function.[1][3] Abnormal concentrations of this compound have been linked to various metabolic disorders and mitochondrial dysfunction.[1][3] Furthermore, this compound is the direct precursor for the synthesis of itaconate, an immunomodulatory metabolite, through the action of cis-aconitate decarboxylase (ACOD1, also known as IRG1).[4][5] The accurate and sensitive measurement of this compound in biological fluids such as plasma, serum, urine, and tissue homogenates is therefore crucial for research in metabolism, immunology, and drug development.[1][3]

This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the latter being the gold standard for its high sensitivity and specificity.[1][6]

Signaling and Metabolic Pathways

The following diagram illustrates the central role of this compound in the TCA cycle and its diversion to itaconate synthesis.

TCA_and_Itaconate_Pathway cluster_TCA TCA Cycle (Mitochondrion) cluster_Itaconate Itaconate Synthesis Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 cisAconitate cis-Aconitate Aconitase2 Aconitase cisAconitate->Aconitase2 ACOD1 ACOD1 (IRG1) cisAconitate->ACOD1 Isocitrate Isocitrate TCA_Cycle To rest of TCA Cycle Isocitrate->TCA_Cycle Itaconate Itaconate Aconitase1->cisAconitate Aconitase2->Isocitrate ACOD1->Itaconate

cis-Aconitate in the TCA cycle and itaconate synthesis pathway.
Quantitative Data and Method Performance

The choice of analytical method depends on the required sensitivity and the complexity of the biological matrix. LC-MS/MS offers the highest sensitivity and specificity.[1][6]

Table 1: Sample Requirements for Analysis

Parameter Specification Notes
Sample Types Serum, plasma, urine, tissue homogenates, cell culture media.[1][3] Ensure consistency in sample collection and handling.
Sample Volume Minimum 200 µL for liquid samples or 200 mg for solid samples.[1] Larger volumes may be required for very low concentration samples.
Storage Store at -80°C immediately after collection to maintain stability.[1] Avoid repeated freeze-thaw cycles.[7]

| Shipping | Ship on dry ice in insulated containers.[6] | Prevents degradation of the analyte during transit. |

Table 2: Performance Characteristics of Analytical Methods

Parameter LC-MS/MS HPLC-UV
Limit of Detection (LOD) As low as 0.01 ng/mL.[8] Typically in the µg/mL range.[9]
Limit of Quantification (LOQ) ~30 pg on column.[5][10] Typically in the µg/mL range.[9]
Linearity Range 0.1 ng/mL to 10 µg/mL.[8] 0.1 - 50 µg/mL (method dependent).[9]
Intra-day Precision (%RSD) < 5%.[3] < 5%.[9]
Inter-day Precision (%RSD) < 10%.[8] < 8%.[9]

| Recovery | 90 - 105%.[8] | 92 - 105%.[9] |

Experimental Protocols

The following diagram provides a general overview of the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Plasma, Urine, Tissue) ProteinPrecipitation 2. Protein Precipitation (e.g., with Acetonitrile) SampleCollection->ProteinPrecipitation Extraction 3. Supernatant Collection (Centrifugation) ProteinPrecipitation->Extraction LCMS_Analysis 4. LC-MS/MS or HPLC Analysis Extraction->LCMS_Analysis PeakIntegration 5. Peak Integration & Quantification LCMS_Analysis->PeakIntegration DataReporting 6. Data Reporting PeakIntegration->DataReporting

General workflow for this compound measurement.
Protocol 1: LC-MS/MS Quantification of this compound

This protocol is based on an ion-pairing LC-MS/MS method, which allows for excellent separation of this compound from its isomers without derivatization.[5][10]

A. Materials and Reagents

B. Sample Preparation

  • Plasma/Serum:

    • Thaw samples on ice.

    • To 100 µL of sample in a microcentrifuge tube, add 10 µL of internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[9]

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[9]

  • Urine:

    • Thaw samples on ice and centrifuge at 2,000 x g for 10 minutes to remove sediment.

    • Dilute the urine 1:10 with LC-MS grade water.

    • To 100 µL of diluted urine, add 10 µL of internal standard and vortex.

    • The sample is ready for analysis.

  • Tissue Homogenates:

    • Weigh approximately 50 mg of frozen tissue.

    • Homogenize in 500 µL of 80% methanol/water solution.

    • Add internal standard and vortex thoroughly.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

C. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: A column suitable for polar compounds, such as a Hypercarb column, is recommended for better peak shape and separation of isomers.[10]

  • Mobile Phase A: Water with 10 mM tributylamine and 10 mM formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient should be optimized, for example, starting at 10% B, increasing to 70% B, and then re-equilibrating.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for this compound must be determined. For example, a precursor ion [M-H]⁻ of m/z 173 could be monitored.[11]

D. Standard Curve Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in water or methanol.

  • Perform serial dilutions to create a calibration curve ranging from approximately 0.1 ng/mL to 10 µg/mL.[8]

  • Process each standard in the same manner as the biological samples (e.g., by spiking into a blank matrix like water or stripped serum).

E. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: HPLC-UV Quantification of this compound

This method is less sensitive than LC-MS/MS but can be used when mass spectrometry is not available. It is suitable for samples with higher expected concentrations of the analyte.

A. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

B. Sample Preparation

  • Follow the same sample preparation steps as described in Protocol 1 (Section B).

C. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

  • Mobile Phase: Isocratic or gradient elution using a mixture of an acidic aqueous phase and an organic solvent. A common mobile phase is a mixture of 0.1% phosphoric acid in water and methanol (e.g., 95:5 v/v).[12]

  • Flow Rate: 0.8 mL/min.[12]

  • Column Temperature: 35°C.[12]

  • Detection Wavelength: 210 nm.[12]

  • Injection Volume: 20 µL.

D. Standard Curve and Data Analysis

  • Follow the same procedure for standard curve preparation and data analysis as described in Protocol 1 (Sections D and E), using peak areas from the UV chromatogram.

Logical Relationships of Aconitic Acid and Related Metabolites

The accurate identification of this compound requires distinguishing it from its isomer, trans-aconitic acid, and other structurally related TCA cycle intermediates.

Metabolite_Relationships cisAconitate This compound transAconitate trans-Aconitic Acid cisAconitate->transAconitate Isomerization Isocitrate Isocitric Acid cisAconitate->Isocitrate Product (TCA Cycle) Itaconate Itaconic Acid cisAconitate->Itaconate Product (Immune Metabolism) Citrate Citric Acid Citrate->cisAconitate Precursor (TCA Cycle)

Relationships between this compound and related metabolites.

Disclaimer: These protocols provide a general framework. Researchers should perform their own method validation to ensure the accuracy, precision, and reliability of the results for their specific sample types and instrumentation.

References

cis-Aconitic Acid in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Aconitic acid is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, formed from the dehydration of citric acid by the enzyme aconitase.[1] While its role in central metabolism is well-established, recent research has unveiled its potential in drug discovery, primarily as a modulator of inflammatory responses. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound. The biological effects of this compound are intricately linked to its conversion to itaconic acid, a metabolite with potent anti-inflammatory and antimicrobial properties.[2]

Application Notes

Anti-Inflammatory Applications

This compound has demonstrated significant anti-inflammatory effects in preclinical models of arthritis and gout.[3] Oral administration of this compound has been shown to reduce leukocyte accumulation and levels of pro-inflammatory cytokines such as IL-1β in periarticular tissue.[4] The primary mechanism for this anti-inflammatory activity is believed to be the intracellular conversion of this compound to itaconic acid by the enzyme cis-aconitate decarboxylase, also known as Immune-Responsive Gene 1 (IRG1) or Aconitate Decarboxylase 1 (ACOD1).[2][5] Itaconic acid then exerts its anti-inflammatory effects, in part, through the inhibition of the NF-κB signaling pathway.[4]

Key Findings:

  • In vivo Efficacy: Demonstrated in murine models of antigen-induced arthritis and monosodium urate-induced gout.[3][4]

  • Mechanism of Action: Primarily acts as a precursor to itaconic acid, which in turn inhibits NF-κB activation.[4]

  • Therapeutic Potential: Shows promise for the development of treatments for inflammatory joint diseases.[3]

Role as a Pro-drug for Itaconic Acid Delivery

Given that itaconic acid is the primary effector molecule, this compound can be considered a pro-drug. The enzyme ACOD1/IRG1, which catalyzes the conversion of this compound to itaconic acid, is highly expressed in activated immune cells like macrophages.[6] This targeted conversion suggests that administering this compound could lead to the localized production of itaconic acid at sites of inflammation, offering a targeted therapeutic strategy.

Biomarker Discovery

Levels of this compound can be indicative of mitochondrial function and metabolic status.[7] Altered levels have been observed in various conditions, making it a potential biomarker for metabolic and inflammatory diseases. Accurate quantification in biological samples is crucial for this application.[8][9]

Quantitative Data Summary

While specific IC50 values for this compound's direct inhibition of inflammatory targets are not widely reported in the literature, the following table summarizes the effective doses from in vivo studies that demonstrate its anti-inflammatory effects.

CompoundModelDosing (Oral)EffectReference
This compoundAntigen-Induced Arthritis (Mouse)10, 30, and 90 mg/kgReduced leukocyte accumulation and levels of CXCL1 and IL-1β.[4]
This compoundMonosodium Urate-Induced Gout (Mouse)30 mg/kgReduced leukocyte accumulation in the joint cavity.[4]

Signaling and Metabolic Pathways

The diagrams below illustrate the key pathways involving this compound in the context of inflammation.

TCA_and_Itaconate_Pathway cluster_tca Mitochondrion (TCA Cycle) cluster_inflammation Cytosol (Inflammatory Response) Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate NFkB_inhibition NF-κB Inhibition Itaconate->NFkB_inhibition Leads to

Fig. 1: Metabolic conversion of this compound to itaconic acid.

NFkB_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa_p65 IκBα-p65/p50 p65_p50 p65/p50 p_IkBa->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Itaconate Itaconate (from cis-Aconitate) Itaconate->IKK Inhibits

Fig. 2: Inhibition of the NF-κB pathway by itaconate.

Experimental Protocols

In Vitro Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This protocol describes how to assess the anti-inflammatory effects of this compound by measuring its impact on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Differentiation of THP-1 Cells

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours before treatment.

b. Treatment and Stimulation

  • Prepare stock solutions of this compound in sterile PBS or cell culture medium and sterilize by filtration.

  • Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle control (no this compound) and an unstimulated control (no LPS).

c. Measurement of Inflammatory Mediators

  • TNF-α and IL-1β ELISA:

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.

  • Western Blot for IκBα Phosphorylation:

    • After a shorter stimulation period with LPS (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody against phosphorylated IκBα overnight at 4°C.[7]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]

    • Normalize the phosphorylated IκBα signal to total IκBα or a loading control like β-actin.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Culture_THP1 Culture THP-1 Monocytes Differentiate Differentiate with PMA (48h) Culture_THP1->Differentiate Rest Rest in fresh medium (24h) Differentiate->Rest Pretreat Pre-treat with this compound (1h) Rest->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA ELISA for TNF-α, IL-1β Collect_Supernatant->ELISA Western_Blot Western Blot for p-IκBα Lyse_Cells->Western_Blot

Fig. 3: Workflow for in vitro anti-inflammatory assays.
In Vivo Anti-inflammatory Activity in a Monosodium Urate (MSU)-Induced Gout Model

This protocol outlines the induction of a gouty arthritis model in mice to evaluate the in vivo efficacy of this compound.

a. Animals

  • Use male C57BL/6 mice (8-10 weeks old).

  • House the animals under standard laboratory conditions with free access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

  • All animal procedures should be approved by the institutional animal care and use committee.

b. MSU Crystal Preparation

  • Dissolve uric acid in sterile PBS containing NaOH at 60°C to prepare a supersaturated solution.

  • Allow the solution to cool slowly to room temperature to form MSU crystals.

  • Wash the crystals with sterile PBS and resuspend them in sterile PBS at a concentration of 25 mg/mL.

c. Induction of Gout and Treatment

  • Anesthetize the mice.

  • Administer this compound (e.g., 30 mg/kg) or vehicle (e.g., saline) orally one hour before the induction of gout.

  • Induce gout by intra-articular injection of 10 µL of the MSU crystal suspension into the right ankle joint.

  • Inject 10 µL of sterile PBS into the left ankle joint as a control.

d. Assessment of Inflammation

  • Joint Swelling:

    • Measure the thickness of the ankle joint using a digital caliper at various time points (e.g., 0, 6, 12, 24 hours) after MSU injection.

    • Calculate the change in joint thickness as an indicator of edema.

  • Leukocyte Infiltration:

    • At the end of the experiment (e.g., 24 hours), euthanize the mice.

    • Perform a peritoneal lavage of the joint cavity with PBS containing EDTA.

    • Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

    • Perform cytocentrifugation and stain with a Romanowsky-type stain to differentiate leukocyte populations (e.g., neutrophils, monocytes).

  • Histological Analysis:

    • Dissect the ankle joints and fix them in 10% buffered formalin.

    • Decalcify the bones, embed in paraffin, and section the tissues.

    • Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

Gout_Model_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_assessment Assessment of Inflammation Acclimatize Acclimatize Mice Treat Oral Administration of This compound or Vehicle Prepare_MSU Prepare MSU Crystals Induce_Gout Intra-articular Injection of MSU Crystals Treat->Induce_Gout 1 hour before Measure_Swelling Measure Joint Swelling Induce_Gout->Measure_Swelling Leukocyte_Count Leukocyte Count in Joint Lavage Induce_Gout->Leukocyte_Count Histology Histological Analysis of Joint Tissue Induce_Gout->Histology

References

Cis-Aconitic Acid in Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cis-aconitic acid, a tricarboxylic acid intermediate in the citric acid cycle, has emerged as a valuable tool in biotechnology, primarily owing to its unique pH-sensitive properties.[1][2] Its anhydride (B1165640) form, cis-aconitic anhydride, serves as a versatile linker for the conjugation of therapeutic agents to carrier molecules, enabling targeted drug delivery and controlled release. Furthermore, this compound is the direct precursor to itaconic acid, a metabolite with significant immunomodulatory functions.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in biotechnological research and drug development.

I. pH-Sensitive Drug Delivery Systems

This compound and its anhydride are widely employed as pH-sensitive linkers in the design of drug delivery systems.[5] The maleamic acid bond formed upon reaction of cis-aconitic anhydride with an amine-containing drug is stable at physiological pH (7.4) but undergoes rapid hydrolysis in the acidic microenvironment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][6] This targeted release mechanism enhances the therapeutic efficacy of drugs while minimizing systemic toxicity.

A prominent application is the conjugation of the anticancer drug doxorubicin (B1662922) (DOX) to various carriers. The resulting conjugates remain intact in circulation and release the active drug upon internalization into cancer cells.[7][8]

Quantitative Data on Drug Release and Cytotoxicity
ConjugateCarrierDrugpHRelease Half-lifeIC50Cell LineCitation
PVA-cis-ADOXPoly(vinyl alcohol)Doxorubicin5.03 hours-J774.1[7]
PVA-trans-ADOXPoly(vinyl alcohol)Doxorubicin5.014 hours-J774.1[7]
Conjugate 33-Doxorubicin6.7-2.1 ± 0.3 µMES-2 ovarian cancer[6]
Conjugate 33-Doxorubicin7.4-3.2 ± 0.4 µMES-2 ovarian cancer[6]
CAD@CNRCellulose (B213188) Nanocrystal RodsDoxorubicin5.0---[8]
CAD@CNRCellulose Nanocrystal RodsDoxorubicin7.4Stable--[8]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: Synthesis of cis-Aconityl-Doxorubicin (CAD) Conjugate

This protocol describes the synthesis of a cis-aconityl-doxorubicin conjugate, a key step in creating pH-sensitive drug delivery systems. The reaction involves the ring-opening of cis-aconitic anhydride by the amino group of doxorubicin.[8]

Materials:

  • Doxorubicin hydrochloride (DOX·HCl)

  • cis-Aconitic anhydride (CAA)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Dialysis membrane (MWCO 1000 Da)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve DOX·HCl in anhydrous DMF and add a molar excess of TEA to neutralize the hydrochloride and deprotonate the amino group of doxorubicin. Stir the solution at room temperature for 2 hours.

  • In a separate flask, dissolve cis-aconitic anhydride in anhydrous DMF.

  • Slowly add the cis-aconitic anhydride solution to the doxorubicin solution under constant stirring.

  • Allow the reaction to proceed at room temperature for 24 hours in the dark.

  • Remove the DMF under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation and wash it multiple times with diethyl ether to remove unreacted starting materials.

  • Dry the resulting cis-aconityl-doxorubicin (CAD) conjugate under vacuum.

  • Further purify the product by dialysis against deionized water for 48 hours to remove any remaining impurities.

  • Lyophilize the purified product to obtain the final CAD conjugate.

Protocol 2: Evaluation of pH-Dependent Drug Release

This protocol outlines a method to assess the pH-sensitive release of a drug from a cis-aconityl-linked conjugate.[7][8]

Materials:

  • Drug-conjugate (e.g., CAD@CNR)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis tubing (appropriate MWCO)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare solutions of the drug-conjugate in PBS at both pH 7.4 and pH 5.0.

  • Place a known volume and concentration of the conjugate solution into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the corresponding PBS buffer (pH 7.4 or 5.0) to ensure sink conditions.

  • Incubate the samples at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).

  • Calculate the cumulative drug release as a percentage of the total drug loaded in the conjugate.

  • Plot the cumulative drug release versus time for both pH conditions to visualize the pH-dependent release profile.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Drug-Carrier Conjugate cluster_release pH-Dependent Drug Release drug Drug (e.g., Doxorubicin) conjugation Conjugation Reaction drug->conjugation linker cis-Aconitic Anhydride linker->conjugation carrier Carrier (e.g., Polymer, Nanoparticle) carrier->conjugation conjugate Drug-Linker-Carrier Conjugate conjugation->conjugate physiological_pH Physiological pH (7.4) Stable Conjugate conjugate->physiological_pH acidic_pH Acidic pH (5.0-6.5) Endosome/Lysosome conjugate->acidic_pH cleavage Linker Cleavage acidic_pH->cleavage released_drug Released Active Drug cleavage->released_drug carrier_remains Carrier cleavage->carrier_remains

Workflow for pH-sensitive drug delivery using a this compound linker.

II. Immune Modulation

This compound is the metabolic precursor to itaconic acid, a key immunomodulatory molecule produced by macrophages.[3] The enzyme aconitate decarboxylase 1 (ACOD1), induced in activated macrophages, catalyzes the decarboxylation of cis-aconitate to itaconate.[4][9] Itaconate exhibits both anti-inflammatory and antimicrobial properties, making it a significant area of research in immunology and infectious diseases.[10]

The immunomodulatory effects of itaconate are multifaceted. It can inhibit the enzyme succinate (B1194679) dehydrogenase (SDH), activate the anti-inflammatory transcription factors Nrf2 and ATF3, and suppress the activation of the NLRP3 inflammasome.[11]

Signaling Pathway

immune_modulation_pathway cluster_tca TCA Cycle cluster_itaconate Itaconate Production cluster_effects Immunomodulatory Effects of Itaconate Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate ACOD1 (in activated macrophages) cis_Aconitate->Itaconate SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibits Nrf2_ATF3 Nrf2 & ATF3 (Anti-inflammatory) Itaconate->Nrf2_ATF3 Activates NLRP3 NLRP3 Inflammasome (Pro-inflammatory) Itaconate->NLRP3 Inhibits

Biosynthesis and immunomodulatory actions of itaconate from this compound.

III. Nanoparticle Formulation

Cis-aconitic anhydride can be used to modify the surface of nanoparticles, conferring pH-responsive properties for drug delivery applications.[8] For instance, aminated nanoparticles can be functionalized with cis-aconitic anhydride to create a charge-reversal system. At physiological pH, the carboxyl groups of the aconitate are deprotonated, rendering the nanoparticle surface negatively charged. This can reduce non-specific interactions with proteins in the bloodstream.[12] Upon reaching the acidic tumor microenvironment or entering endosomes, the carboxyl groups become protonated, leading to a positive surface charge that can enhance cellular uptake.[13]

Protocol 3: Surface Modification of Aminated Nanoparticles with cis-Aconitic Anhydride

This protocol provides a general method for the surface modification of nanoparticles containing primary amino groups with cis-aconitic anhydride.

Materials:

  • Aqueous suspension of aminated nanoparticles (e.g., chitosan-based or PEI-coated nanoparticles)

  • cis-Aconitic anhydride

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (appropriate MWCO)

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Disperse the aminated nanoparticles in an appropriate aqueous buffer (e.g., MES buffer) at a slightly acidic to neutral pH.

  • In a separate tube, dissolve an excess of cis-aconitic anhydride in anhydrous DMSO.

  • Add the cis-aconitic anhydride solution dropwise to the nanoparticle suspension while stirring vigorously.

  • Monitor and maintain the pH of the reaction mixture, as the reaction will release carboxylic acid groups.

  • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Purify the modified nanoparticles by dialysis against deionized water for 48 hours to remove unreacted cis-aconitic anhydride and DMSO. Change the water periodically.

  • Characterize the surface modification using techniques such as zeta potential measurement (to confirm charge reversal at different pH values), Fourier-transform infrared spectroscopy (FTIR), and proton NMR.

Logical Relationship Diagram

logical_relationship cluster_formulation Nanoparticle Formulation cluster_environment Environmental Response cluster_application Application NP Aminated Nanoparticle Reaction Surface Modification NP->Reaction CAA cis-Aconitic Anhydride CAA->Reaction Modified_NP pH-Responsive Nanoparticle Reaction->Modified_NP pH74 Physiological pH (7.4) Negative Surface Charge Modified_NP->pH74 pH_acidic Acidic pH (<6.8) Positive Surface Charge Modified_NP->pH_acidic Reduced_Interaction Reduced Protein Adsorption (in circulation) pH74->Reduced_Interaction Enhanced_Uptake Enhanced Cellular Uptake (in tumor/endosome) pH_acidic->Enhanced_Uptake

Logic of nanoparticle surface modification with cis-aconitic anhydride for pH-responsive behavior.

IV. Considerations and Limitations

While cis-aconitic anhydride is a powerful tool, researchers should be aware of potential challenges. Competitive side reactions, such as decarboxylation and isomerization to the trans-isomer, can occur during conjugation, which may lead to a loss of pH sensitivity.[14][15] Careful control of reaction conditions and thorough characterization of the final conjugate are crucial to ensure the desired functionality. The use of protected maleic acid derivatives has been explored as an alternative to overcome some of these issues.[6][16]

References

Troubleshooting & Optimization

Technical Support Center: Analysis of cis-Aconitic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-aconitic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help ensure the stability and accurate measurement of this compound in your biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions related to the stability and analysis of this compound.

Q1: My this compound levels are unexpectedly low in my samples. What could be the cause?

A1: Low levels of this compound can result from its inherent instability. Several factors could be at play:

  • Isomerization: this compound can spontaneously isomerize to its more stable form, trans-aconitic acid. This process is accelerated by exposure to strongly acidic or alkaline conditions and higher temperatures.[1][2]

  • Thermal Degradation: this compound is less thermally stable than its trans-isomer.[3][4] Prolonged exposure to room temperature or higher can lead to degradation. At elevated temperatures, it can also undergo dehydration to form cis-aconitic anhydride.[3]

  • Improper Sample Handling and Storage: Delays in processing, slow freezing, multiple freeze-thaw cycles, and incorrect storage temperatures can all contribute to the degradation of this compound. For optimal stability, biological samples should be processed and frozen immediately after collection.[1][5][6]

Q2: I am seeing a high peak for trans-aconitic acid in my chromatogram, which is interfering with my analysis. Why is this happening?

A2: The presence of a significant trans-aconitic acid peak is often due to the isomerization of the cis-form. As mentioned, trans-aconitic acid is the more stable isomer.[7][8][9] The conversion from cis to trans is a key stability issue. To minimize this, it is crucial to maintain a neutral pH and low temperatures throughout sample collection, processing, and storage.[1]

Q3: What are the best practices for collecting and processing blood samples to ensure this compound stability?

A3: For blood samples, rapid processing is critical.

  • Anticoagulant Choice: While direct studies on the effect of different anticoagulants on this compound stability are limited, for metabolomics studies, EDTA plasma is generally preferred. Heparin can sometimes interfere with certain analytical techniques. Citrate may also be an acceptable anticoagulant.[10]

  • Processing: Blood should be centrifuged to separate plasma within two hours of collection.[4] To minimize enzymatic activity that could alter metabolite levels, centrifugation should be performed at a low temperature (e.g., 4°C).

  • Deproteinization: For long-term storage, deproteinization of plasma with a suitable agent like sulfosalicylic acid immediately after separation can help preserve the stability of some metabolites, although specific data for this compound is not available.[11]

  • Storage: Immediately after processing, plasma samples should be flash-frozen in liquid nitrogen and stored at -80°C.[12][13][14]

Q4: What is the recommended procedure for urine sample collection and storage for this compound analysis?

A4: For urine samples, the following steps are recommended:

  • Collection: Collect a random urine sample in a sterile, preservative-free container.[1][5]

  • Processing: If the urine sample is cloudy, it should be centrifuged to remove particulate matter.[2]

  • Storage: Urine samples should be frozen immediately after collection.[1][5][6] Storage at -20°C is generally acceptable for up to 30 days, but for longer-term storage, -70°C or -80°C is recommended.[3][5] Acidification of the urine sample is another potential preservation method, though its specific effect on this compound stability needs to be validated for your specific assay.[2]

Q5: How many freeze-thaw cycles can my samples undergo before this compound levels are significantly affected?

A5: While there is no specific data on the effect of freeze-thaw cycles on this compound, it is a general best practice in metabolomics to minimize the number of freeze-thaw cycles for all analytes. Each cycle can lead to degradation of sensitive compounds. It is advisable to aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing of the entire sample. Some studies on other metabolites in plasma have shown that changes can occur after just two or three freeze-thaw cycles.[15][16]

Quantitative Data Summary

The following tables summarize the known stability information for this compound. It is important to note that specific stability data in biological matrices is limited, and some recommendations are based on general best practices for organic acids and metabolomics.

Table 1: pH Stability of this compound in Aqueous Solution

pH RangeStabilityObservations
Strongly Acidic (pH < 3)LowRapid conversion to the trans-isomer.[1]
Neutral (pH ~7)HighThis compound is most stable at neutral pH.[1]
Strongly Alkaline (pH > 10)LowSignificant conversion to the trans-isomer.[1]

Table 2: Recommended Storage Conditions for Biological Samples

Sample TypeShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)Stability Notes
Plasma 4°C (process within 2 hours)[4]-80°C[11][12]Immediate processing and freezing are crucial. Deproteinization may improve stability for some metabolites.[11] Avoid more than three freeze-thaw cycles.[16]
Urine 4°C (up to 48 hours)[17]-20°C (up to 30 days), -80°C for longer periods[3][5][6]Freeze immediately after collection.[1][5][6] Avoid prolonged exposure to room temperature.[17]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis

  • Collection: Draw whole blood into an EDTA-containing vacutainer tube.

  • Initial Handling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifugation: Within two hours of collection, centrifuge the blood sample at 1000-2000 x g for 15 minutes at 4°C.[4]

  • Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquoting: Dispense the plasma into pre-labeled cryovials in volumes appropriate for a single experiment to minimize freeze-thaw cycles.

  • Freezing: Immediately snap-freeze the aliquots in liquid nitrogen.

  • Storage: Store the frozen plasma aliquots at -80°C until analysis.

Protocol 2: Urine Sample Collection and Processing for this compound Analysis

  • Collection: Collect a mid-stream urine sample in a sterile, preservative-free container.

  • Initial Handling: If the sample appears cloudy or contains sediment, centrifuge at 2000 x g for 10 minutes at 4°C to clarify.

  • Aliquoting: Transfer the clear supernatant into pre-labeled cryovials.

  • Freezing: Immediately freeze the urine aliquots at -20°C for short-term storage or -80°C for long-term storage.

  • Storage: Maintain the samples at the chosen frozen temperature until analysis.

Visualizations

cluster_instability Factors Leading to this compound Degradation Instability This compound Instability Isomerization Isomerization to trans-Aconitic Acid Instability->Isomerization favored by Thermal_Degradation Thermal Degradation Instability->Thermal_Degradation caused by Thermal_Degradation->Isomerization pH_Extremes Acidic/Alkaline pH pH_Extremes->Isomerization Improper_Storage Improper Storage Improper_Storage->Thermal_Degradation

Caption: Key factors contributing to the instability of this compound.

cluster_workflow Recommended Sample Handling Workflow Start Sample Collection (Blood or Urine) Process Immediate Processing (Centrifugation at 4°C) Start->Process Aliquot Aliquot into single-use vials Process->Aliquot Freeze Snap-freeze in Liquid Nitrogen Aliquot->Freeze Store Store at -80°C Freeze->Store Analyze Analysis Store->Analyze

Caption: Ideal workflow for biological sample handling to preserve this compound.

References

Technical Support Center: Quantification of cis-Aconitic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of cis-aconitic acid using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for quantifying this compound in negative ion mode ESI-LC-MS/MS?

A1: In negative ion electrospray ionization (ESI) mode, this compound is deprotonated to form the precursor ion [M-H]⁻ at m/z 173.0. Common fragmentation pathways involve decarboxylation. Optimized MRM transitions reported in the literature include:

Precursor Ion (m/z)Product Ion (m/z)Typical Use
173.085.0Quantifier
173.0129.0Qualifier

This data is compiled from multiple validated methods.[1]

Q2: How can I improve the chromatographic peak shape for this compound?

A2: Poor peak shape for small, polar molecules like this compound is a common issue in reversed-phase chromatography. Here are some strategies to improve it:

  • Ion-Pairing Chromatography: The use of an ion-pairing agent, such as tributylamine (B1682462) with formic acid in the mobile phase, can significantly improve peak shape and retention.[2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique well-suited for the retention of polar analytes.

  • Derivatization: While aiming to avoid it, derivatization can enhance retention and improve peak shape on reversed-phase columns.[4]

  • Mobile Phase Optimization: Adjusting the pH and organic solvent content of the mobile phase can impact peak shape. The addition of weak acids like formic acid to the mobile phase is a common practice.[5]

Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices?

A3: Proper sample preparation is critical for accurate quantification and to minimize matrix effects. Key considerations include:

  • Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 80:20 or 50:50 v/v) is frequently used for efficient extraction from cell extracts or media.[2][3]

  • Minimizing Degradation: Assess the stability of this compound under your specific sample preparation conditions, including pH, light exposure, and temperature.[6] It is advisable to keep samples on ice and protected from light when possible.

  • Direct Analysis vs. Dry-Down: Some protocols advocate for direct analysis of the supernatant after extraction to avoid potential analyte loss or degradation during the solvent evaporation and reconstitution steps.[2][3]

  • Matrix Effects: Biological matrices can cause ion suppression or enhancement. It is crucial to evaluate and mitigate these effects, for instance, by using matrix-matched calibrators or stable isotope-labeled internal standards.[7][8]

Troubleshooting Guides

Issue 1: Low Sensitivity or No Signal for this compound

This guide helps you troubleshoot reasons for low or absent signal for your analyte.

Caption: Troubleshooting workflow for low or no signal of this compound.

Detailed Steps:

  • Verify MS Instrument Performance:

    • Ensure the mass spectrometer is properly calibrated.[9]

    • Check for a stable spray in the ESI source. An inconsistent spray can be due to a clog.[9]

    • Confirm that the reference mass is being acquired correctly.

  • Evaluate LC Performance:

    • If the signal is present but weak and broad, consider the chromatographic method. As this compound is a small polar molecule, poor retention on standard C18 columns can lead to elution in the void volume with significant ion suppression.

    • Implement an ion-pairing LC-MS/MS method for better retention and peak shape.[2][3]

  • Assess Sample Preparation:

    • This compound stability can be an issue. Ensure that the pH of your extraction solvent is appropriate and that samples are handled at low temperatures and protected from light to prevent degradation.[6]

    • Evaluate your extraction recovery to ensure the analyte is not being lost during sample preparation.

Issue 2: Poor Chromatographic Separation from Isomers

This compound has several isomers, such as trans-aconitic acid, itaconic acid, citraconic acid, and mesaconic acid, which can interfere with accurate quantification if not chromatographically resolved.[10]

Caption: Decision tree for improving isomeric separation.

Detailed Steps:

  • Optimize Gradient Elution: A shallow gradient with a slow ramp-up of the organic mobile phase can improve the resolution of closely eluting isomers.

  • Alternative Column Chemistry: If a standard C18 column does not provide adequate separation, consider columns with different selectivities. A porous graphitic carbon column has been shown to provide baseline separation of cis-aconitate and its isomers.[2][3]

  • Ion-Pairing Chromatography: This technique can alter the selectivity of the separation and has been successfully used to resolve cis-aconitate from itaconate and citraconate.[2][3]

  • Validate with Standards: Always confirm the retention times and separation of all potential interfering isomers by injecting individual standards.

Experimental Protocols

Protocol 1: Ion-Pairing LC-MS/MS for this compound Quantification

This protocol is adapted from a validated method for the analysis of cis-aconitate in cell extracts and media.[2][3]

1. Sample Preparation (Cell Extracts):

  • Harvest cells and extract metabolites using an 80:20 methanol/water solution.

  • Vortex thoroughly and centrifuge to pellet protein and cell debris.

  • Transfer the supernatant for direct injection or dilute as necessary.

2. LC Method:

  • Column: Hypercarb (Porous Graphitic Carbon) guard column.[2][3]

  • Mobile Phase A: Water with 10 mM tributylamine and 10 mM formic acid.

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient appropriate for the separation of isomers.

  • Flow Rate: 0.2-0.4 mL/min.

  • Run Time: Approximately 4.5 minutes.[2][3]

3. MS/MS Method:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • This compound: 173.0 -> 85.0 (Quantifier), 173.0 -> 129.0 (Qualifier).

  • Collision Energy: Optimized for your specific instrument.

Quantitative Data from a Validated Method:

ParameterValue
Lower Limit of Quantification (LLOQ)30 pg on-column
Run Time4.5 minutes

This data is based on the method developed by Tan et al. for itaconate, which also allows for the quantification of cis-aconitate.[2][3]

References

Technical Support Center: Optimizing HPLC Separation of Aconitic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) separation of aconitic acid isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during method development and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-aconitic acid isomers by HPLC?

A: The primary challenges stem from their structural similarity and high polarity. Being geometric isomers, they share the same molecular weight and similar physicochemical properties, making baseline separation difficult to achieve. Their high polarity can lead to poor retention on traditional reversed-phase (RP) C18 columns. Furthermore, the cis-isomer can convert to the more stable trans-isomer under certain conditions of heat and pH, affecting quantification accuracy.[1][2]

Q2: Which HPLC modes are most effective for separating aconitic acid isomers?

A: Several HPLC modes can be employed, with the choice depending on the sample matrix and available instrumentation:

  • Reversed-Phase (RP) HPLC: While challenging due to the isomers' polarity, RP-HPLC can be effective, often with specialized columns (e.g., C18 with low silanol (B1196071) activity, phenyl-hexyl) and acidic mobile phases to suppress ionization.[3][4]

  • Ion-Exclusion Chromatography (IEC): This is a highly effective technique for separating organic acids based on their pKa values and interaction with a charged stationary phase.[1][5] It often provides excellent resolution of aconitic acid isomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating very polar compounds like aconitic acid. It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.

Q3: What is a typical detection wavelength for aconitic acid?

A: Aconitic acid has a carboxyl group that allows for UV detection. A common wavelength used for the analysis of aconitic acid is around 210 nm.[4]

Q4: How does pH affect the separation and stability of aconitic acid isomers?

A: The pH of the mobile phase is a critical parameter. For RP-HPLC, a low pH (typically 2-3) is used to suppress the ionization of the carboxylic acid groups, increasing their hydrophobicity and retention on the nonpolar stationary phase.[6] Regarding stability, cis-aconitic acid is less stable than the trans-isomer and can isomerize, especially in strongly acidic or alkaline solutions and at elevated temperatures.[1][2] Therefore, controlling the pH and temperature during sample preparation and analysis is crucial for accurate quantification of the individual isomers.

Q5: What are the key considerations for sample preparation when analyzing aconitic acid isomers, particularly from plant matrices?

A: Sample preparation for aconitic acid analysis from plant extracts typically involves:

  • Extraction: Using a solvent mixture, such as acetone, butanol, and ethanol, can be effective for extracting aconitic acid from plant material.[7]

  • Cleanup: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering compounds from the sample matrix.

  • Digestion: For trace metal analysis alongside organic acid profiling, microwave digestion with acids like nitric acid and hydrochloric acid can be used.[8] It is important to keep samples cool and process them promptly to minimize the isomerization of this compound.

Troubleshooting Guide

Issue 1: Poor Resolution Between cis- and trans-Aconitic Acid Peaks
Possible Cause Solution
Inappropriate Column Chemistry For RP-HPLC, a standard C18 column may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. For highly polar compounds, an ion-exclusion or HILIC column is often a better choice.[4]
Mobile Phase Composition Not Optimized For RP-HPLC: Adjust the organic modifier (acetonitrile or methanol) percentage. A lower percentage of organic solvent will generally increase retention. Ensure the mobile phase is acidified (e.g., with 0.1% formic or phosphoric acid) to suppress ionization.[3][6] For HILIC: Optimize the water content in the mobile phase; water is the strong solvent in HILIC.
Inadequate pH Control The pH of the mobile phase should be at least 1.5-2 pH units below the pKa of the aconitic acid isomers to ensure they are in their non-ionized form in RP-HPLC. Inconsistent pH can lead to peak shifting and poor resolution.
Elevated Column Temperature While higher temperatures can improve peak efficiency and reduce backpressure, they can also decrease retention times and may not improve the resolution of closely eluting isomers. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal balance between efficiency and resolution.[9]
Issue 2: Peak Tailing for Aconitic Acid Isomers
Possible Cause Solution
Secondary Interactions with Stationary Phase In RP-HPLC, acidic silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the carboxylic acid groups of aconitic acid, causing peak tailing. Use a well-endcapped column or a column with low silanol activity.[3] Adding a competitive acidic modifier to the mobile phase (e.g., formic acid, phosphoric acid) can also help to saturate these active sites.
Insufficient Mobile Phase Buffer Capacity If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH throughout the analysis.
Column Overload Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.
Sample Solvent Incompatibility Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.
Issue 3: Irreproducible Retention Times
Possible Cause Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each analysis batch and ensure accurate measurement of all components. Premixing the mobile phase can often provide better reproducibility than online mixing.
Fluctuating Column Temperature Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can affect retention times.[9]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important when using gradient elution or after changing the mobile phase.
Pump Performance Issues Check for leaks in the pump and ensure the pump seals are in good condition. A malfunctioning pump can lead to inconsistent flow rates and, consequently, variable retention times.

Experimental Protocols

Protocol 1: Reversed-Phase UPLC Method for Aconitic Acid Isomers

This method is adapted from a UPLC-MS/MS application for the analysis of organic acids in beverages.

  • Column: ACQUITY Premier CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 1% B

    • 3.0 min: 20% B

    • 3.5 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 1% B

    • 5.0 min: 1% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection: UV at 210 nm or Mass Spectrometry (ESI-)

  • Expected Outcome: Baseline separation of cis- and trans-aconitic acid.[4]

Protocol 2: Ion-Exclusion Chromatography Method

This protocol is based on a study of aconitic acid isomerization in sugarcane processing.

  • Column: Dual ion-exclusion columns (specific column details may vary, but a common choice is a sulfonated polystyrene-divinylbenzene resin-based column)

  • Mobile Phase: Dilute sulfuric acid (e.g., 0.005 N H₂SO₄)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60°C

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

  • Expected Outcome: Good resolution of cis- and trans-aconitic acid, along with other organic acids in the sample.[1]

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the separation of aconitic acid isomers using different HPLC modes. Please note that these values can vary depending on the specific instrument, column, and experimental conditions.

Table 1: Reversed-Phase HPLC/UPLC

Column Mobile Phase Flow Rate (mL/min) Temperature (°C) Retention Time (min) Notes
ACQUITY Premier CSH Phenyl-HexylA: H₂O + 0.1% FA B: ACN + 0.1% FA (Gradient)0.440cis and trans isomers baseline separatedUPLC method, provides high resolution.[4]
C1820 mM NH₄H₂PO₄ (pH 2.2)1.040cis-isomer retained longer than trans-isomerDemonstrates the influence of isomer geometry on retention.[6]

Table 2: Ion-Exclusion Chromatography

Column Mobile Phase Flow Rate (mL/min) Temperature (°C) Resolution (Rs) Notes
Dual Ion-ExclusionDilute H₂SO₄0.660> 1.5Effective for complex matrices like sugarcane juice.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample (e.g., Plant Extract) extraction Extraction sample->extraction cleanup Cleanup (SPE/LLE) extraction->cleanup filtration Filtration (0.45 µm) cleanup->filtration injection Injection filtration->injection separation Chromatographic Separation (Column & Mobile Phase) injection->separation detection Detection (UV @ 210 nm) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: A typical experimental workflow for the HPLC analysis of aconitic acid isomers.

troubleshooting_logic start Poor Resolution of Isomers check_column Is the column appropriate? (e.g., Phenyl-Hexyl, IEC, HILIC) start->check_column check_mp Is the mobile phase optimized? (pH, Organic %) check_column->check_mp Yes change_column Select a more suitable column. check_column->change_column No check_temp Is the temperature optimized? check_mp->check_temp Yes adjust_mp Adjust mobile phase pH and/or organic solvent concentration. check_mp->adjust_mp No adjust_temp Optimize column temperature. check_temp->adjust_temp No success Resolution Improved check_temp->success Yes change_column->check_mp adjust_mp->check_temp adjust_temp->success

Caption: A logical troubleshooting workflow for addressing poor resolution of aconitic acid isomers.

References

Technical Support Center: Enhancing the Resolution of cis-Aconitic Acid NMR Peaks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of cis-aconitic acid, with a focus on enhancing the resolution of its NMR peaks.

Frequently Asked Questions (FAQs)

Q1: Why are the carboxylic acid (-COOH) proton peaks of this compound often broad or not visible in the ¹H NMR spectrum?

A1: The protons of carboxylic acid groups are acidic and exchangeable. Their broadness or disappearance in an NMR spectrum can be attributed to several factors:

  • Chemical Exchange: Rapid exchange with residual water or other exchangeable protons in the solvent can lead to significant peak broadening, sometimes to the point where the peak merges with the baseline.[1][2][3]

  • Solvent Effects: In protic deuterated solvents like D₂O or methanol-d₄, the carboxylic protons will exchange with deuterium (B1214612), causing the -COOH signal to disappear and a -COOD signal to form, which is not observed in ¹H NMR.[3][4]

  • Concentration and Temperature: The rate of exchange and hydrogen bonding is dependent on the concentration and temperature of the sample, which in turn affects the peak shape and chemical shift.[1][5]

Q2: What are the typical ¹H and ¹³C chemical shifts for this compound?

A2: The chemical shifts for this compound can vary depending on the solvent and pH. The table below provides approximate chemical shifts based on available data.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Olefinic CH~5.7 - 6.6~126
Methylene (B1212753) CH₂~3.1 - 3.4~46
Carboxyl COOHNot typically observed in D₂O~177, 180, 182
Data sourced from PubChem and the Biological Magnetic Resonance Bank (BMRB).[6][7][8]

Q3: Why are the non-exchangeable proton peaks (olefinic and methylene) of my this compound spectrum broad?

A3: Broadening of the non-exchangeable proton peaks can be caused by several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks. Careful shimming of the spectrometer is crucial for high resolution.[4][9]

  • Sample Preparation: The presence of undissolved particulate matter, high sample concentration leading to increased viscosity, or paramagnetic impurities can all lead to peak broadening.[4][9]

  • Conformational Dynamics: this compound has some conformational flexibility. If the molecule is undergoing conformational exchange on a timescale similar to the NMR experiment, this can lead to peak broadening.[9]

Q4: How can I improve the resolution of the methylene and olefinic proton signals?

A4: To improve the resolution of these signals, you can:

  • Optimize Sample Preparation: Ensure your sample is fully dissolved and filter it to remove any particulate matter. Use an appropriate concentration to avoid viscosity-related broadening.[10][11]

  • Careful Shimming: Spend time shimming the magnet to achieve a highly homogeneous magnetic field.[1][12][13]

  • Optimize Acquisition Parameters: Increase the acquisition time (aq) and use a sufficient relaxation delay (d1) to allow for full signal decay and relaxation.

  • Adjust the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution by changing the rate of conformational exchange.[14]

  • Choose a Different Solvent: The chemical shifts of the protons can be sensitive to the solvent used. Trying a different deuterated solvent may help to resolve overlapping signals.[4]

Troubleshooting Guide: Broad NMR Peaks

If you are observing broad peaks in your this compound NMR spectrum, follow this troubleshooting guide to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Broad NMR Peaks

TroubleshootingWorkflow Troubleshooting Broad NMR Peaks start Start: Broad NMR Peaks Observed check_all_peaks Are all peaks broad (including solvent)? start->check_all_peaks shim_instrument Re-shim the instrument check_all_peaks->shim_instrument Yes check_analyte_peaks Are only analyte peaks broad? check_all_peaks->check_analyte_peaks No instrument_issue Consult instrument manager (potential hardware issue) shim_instrument->instrument_issue If problem persists end_resolved Issue Resolved shim_instrument->end_resolved sample_prep Review Sample Preparation check_analyte_peaks->sample_prep Yes high_concentration High Concentration? sample_prep->high_concentration dilute_sample Dilute the sample high_concentration->dilute_sample Yes paramagnetic Paramagnetic Impurities? high_concentration->paramagnetic No dilute_sample->end_resolved degas_sample Degas the sample paramagnetic->degas_sample Yes conformational_exchange Conformational Exchange? paramagnetic->conformational_exchange No degas_sample->end_resolved vt_nmr Perform Variable Temperature (VT) NMR conformational_exchange->vt_nmr Yes end_unresolved Issue Persists: Consider 2D NMR or alternative solvent conformational_exchange->end_unresolved No vt_nmr->end_resolved

Caption: A step-by-step workflow for troubleshooting broad NMR peaks.

Experimental Protocols

Protocol 1: High-Resolution ¹H NMR Sample Preparation for this compound
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, acetone-d₆, or DMSO-d₆) to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filtering: Prepare a filter by placing a small plug of glass wool or a specialized NMR filter into a Pasteur pipette. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Final Check: Ensure the final sample height in the NMR tube is appropriate for the spectrometer (typically around 4-5 cm).

Diagram: Sample Preparation Workflow

SamplePrepWorkflow High-Resolution NMR Sample Preparation weigh 1. Weigh 5-10 mg of this compound add_solvent 2. Add 0.6-0.7 mL of Deuterated Solvent weigh->add_solvent dissolve 3. Ensure Complete Dissolution add_solvent->dissolve filter 4. Filter into NMR Tube dissolve->filter cap_label 5. Cap and Label the NMR Tube filter->cap_label ready Sample Ready for NMR cap_label->ready

Caption: Workflow for preparing a high-resolution NMR sample.

Protocol 2: Optimizing NMR Data Acquisition Parameters
  • Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform manual or automated shimming to maximize the lock level and achieve a narrow, symmetrical lock signal.[1][12][13]

  • Set Spectral Width (sw): Ensure the spectral width is sufficient to cover all expected proton signals (e.g., -1 to 13 ppm for ¹H NMR).

  • Determine Pulse Width (p1): Use a calibrated 90° pulse width for maximum signal in a single scan.

  • Set Acquisition Time (aq): For high resolution, a longer acquisition time is generally better. Start with an acquisition time of 2-4 seconds. This will improve the digital resolution of the spectrum.

  • Set Relaxation Delay (d1): A sufficient relaxation delay is crucial for resolution and accurate quantification. A delay of at least 5 times the longest T₁ of the signals of interest is recommended. For small molecules, a d1 of 1-5 seconds is a good starting point, but may need to be increased.

  • Set Number of Scans (ns): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Receiver Gain (rg): Set the receiver gain to maximize the signal without clipping the free induction decay (FID).

  • Acquire Data: Start the data acquisition.

  • Data Processing: After acquisition, apply a gentle window function (e.g., exponential multiplication with a small line broadening factor) before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution. Perform phase and baseline correction.

Data Summary

Parameter Change Expected Effect on Resolution of Methylene and Olefinic Peaks Rationale
Shimming ImprovedSignificant ImprovementA more homogeneous magnetic field leads to narrower peaks.[4][9]
Sample Concentration DecreaseImprovementReduces solution viscosity, leading to faster molecular tumbling and narrower lines.[4][9]
Temperature Increase or DecreaseMay ImproveCan alter the rate of conformational exchange, potentially moving it into the fast or slow exchange regime, resulting in sharper peaks.[14]
Choice of Solvent Change to less viscous or different polarity solventMay ImproveCan alter chemical shifts to resolve overlapping signals and a less viscous solvent can lead to narrower lines.[4]
Acquisition Time (aq) IncreaseImprovementIncreases digital resolution, allowing for better definition of narrow peaks.
Relaxation Delay (d1) IncreaseImprovementEnsures complete relaxation of nuclei between pulses, preventing saturation and potential line shape distortions.

By following these guidelines and protocols, researchers can systematically troubleshoot and optimize their experiments to achieve high-resolution NMR spectra of this compound, enabling more accurate structural analysis and characterization.

References

Technical Support Center: Measurement of Intracellular cis-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the measurement of intracellular cis-aconitic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the complexities of quantifying this pivotal metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately measuring intracellular this compound?

A1: The accurate measurement of intracellular this compound is challenging due to several factors:

  • Isomerization: this compound is thermodynamically less stable than its isomer, trans-aconitic acid, and can readily interconvert.[1][2] This isomerization is influenced by factors such as pH, temperature, and sample processing conditions.[1][3]

  • Chemical Instability: It is prone to dehydration, particularly at elevated temperatures, which can lead to the formation of cis-aconitic anhydride.[4]

  • Low Intracellular Concentrations: As an intermediate in the tricarboxylic acid (TCA) cycle, this compound is typically present at low physiological concentrations, requiring highly sensitive analytical methods for detection.[5]

  • Matrix Effects: The complex intracellular matrix can interfere with quantification, necessitating robust sample preparation and chromatographic separation.

  • Co-elution of Isomers: Chromatographic separation from its isomers, including trans-aconitic acid and other structurally similar compounds like itaconic acid, is critical for accurate quantification.[6][7]

Q2: Why is it important to differentiate between cis- and trans-aconitic acid in biological samples?

A2: Differentiating between the two isomers is crucial because only cis-aconitate is the biologically active intermediate in the TCA cycle, where it is converted from citrate (B86180) and subsequently to isocitrate by the enzyme aconitase.[8][9] trans-Aconitic acid, while present in some biological systems, is not an intermediate in this central metabolic pathway and may have distinct biological roles or arise from different sources.[10][11] Therefore, for studies focused on TCA cycle metabolism and related pathways, specific measurement of the cis-isomer is essential.

Q3: What is the most recommended analytical method for quantifying intracellular this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended and utilized method for the accurate and sensitive quantification of intracellular this compound.[6][7][12] This technique offers high specificity, allowing for the separation of this compound from its isomers and other interfering metabolites, and high sensitivity, which is necessary for detecting its low endogenous levels.[5] Ion-pairing LC-MS/MS methods have been developed to improve peak shape and sensitivity.[6][7]

Q4: How critical is sample handling and storage for the stability of this compound?

A4: Sample handling and storage are critical to prevent the isomerization and degradation of this compound. It is recommended to process samples quickly at low temperatures (e.g., on ice) and to store extracts at -80°C to maintain stability.[5] The pH of the extraction solvent is also a critical factor, as both strongly acidic and strongly alkaline conditions can accelerate the conversion of cis-aconitate to trans-aconitate.[3] Neutral or slightly acidic conditions are generally preferred during sample extraction and storage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no detectable this compound signal 1. Degradation during sample preparation: Isomerization to trans-aconitic acid or other degradation due to improper pH or high temperature.[1][3] 2. Inefficient extraction: The chosen extraction solvent or protocol may not be optimal for polar metabolites. 3. Low endogenous levels: The cell type or experimental condition may result in concentrations below the limit of detection (LOD) of the instrument.1. Optimize sample preparation: Perform all extraction steps on ice. Use a pre-chilled extraction solvent with a neutral or slightly acidic pH. Minimize sample processing time. 2. Improve extraction efficiency: Use a polar solvent mixture, such as 80% methanol (B129727)/water, which has been shown to be effective.[6] Consider different cell lysis techniques (e.g., sonication, freeze-thaw cycles). 3. Increase sample amount or use a more sensitive instrument: Increase the number of cells per sample. If possible, utilize a more sensitive LC-MS/MS system.
Poor peak shape in chromatogram 1. Suboptimal chromatographic conditions: The mobile phase composition or gradient may not be suitable for separating polar organic acids. 2. Matrix effects: Co-eluting compounds from the sample matrix can interfere with the peak shape.1. Optimize chromatography: Employ an ion-pairing agent like tributylamine (B1682462) with formic acid to improve peak shape and retention on reverse-phase columns.[6][7] Test different columns, such as a Hypercarb™ guard column.[6] 2. Improve sample cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[1]
Inability to separate cis- and trans-aconitic acid isomers 1. Inadequate chromatographic resolution: The analytical column and mobile phase are not providing sufficient separation.1. Modify chromatographic method: Utilize a column with a different selectivity. Optimize the mobile phase gradient to enhance the separation between the two isomers. Ensure the method can also separate other relevant isomers like itaconate and citraconate.[6][12]
High variability between replicate samples 1. Inconsistent sample preparation: Variations in extraction time, temperature, or solvent volumes. 2. Instability of processed samples: Degradation or isomerization of this compound in the autosampler.1. Standardize protocol: Ensure precise and consistent execution of the sample preparation protocol for all samples. Use an internal standard to account for variations. 2. Maintain low temperature in autosampler: Keep the autosampler temperature at 4°C to minimize degradation during the analytical run. Analyze samples as quickly as possible after preparation.

Experimental Protocols

Protocol 1: Intracellular Metabolite Extraction

This protocol is a general guideline for the extraction of polar metabolites, including this compound, from cultured cells.

  • Cell Culture and Quenching:

    • Culture cells to the desired confluency.

    • To quench metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solvent. A commonly used solvent is 80% methanol in water, kept at -20°C.[6]

  • Cell Lysis and Metabolite Extraction:

    • Add the cold extraction solvent to the cell culture plate or pellet.

    • Scrape the cells in the presence of the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

    • For complete lysis, you can perform freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing on ice) or sonication on ice.

  • Protein Precipitation and Clarification:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.

  • Sample Collection:

    • Carefully collect the supernatant containing the metabolites.

    • For LC-MS/MS analysis, the supernatant can be directly analyzed or dried down and reconstituted in a suitable solvent.[6] If drying, use a vacuum concentrator to avoid high temperatures.

  • Storage:

    • If not analyzing immediately, store the extracts at -80°C.[5]

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general approach for the quantification of this compound using an ion-pairing LC-MS/MS method, adapted from published literature.[6][7]

  • Chromatographic Separation:

    • Analytical Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase A: Aqueous solution containing an ion-pairing agent (e.g., tributylamine) and an acid (e.g., formic acid).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the analytes.

    • Flow Rate: A typical flow rate is in the range of 200-500 µL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its labeled internal standard need to be optimized for the specific instrument used.

  • Quantification:

    • A standard curve is generated using a series of known concentrations of authentic this compound standard.

    • An internal standard (e.g., a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in sample processing and instrument response.

Data Presentation

Table 1: Stability of this compound at Different pH Values and Temperatures

pHTemperature (°C)Stability of this compoundReference
Strongly AcidicRoom TemperatureRapid conversion to trans-isomer[3]
NeutralRoom TemperatureMuch more stable[3]
Strongly AlkalineRoom TemperatureRapid conversion to trans-isomer[3]
Highly AlkalineIncreased TemperatureExtensive transformation[3]

Table 2: Comparison of Analytical Methods for this compound Measurement

MethodAdvantagesDisadvantagesKey Considerations
LC-MS/MS High sensitivity and specificity; allows for isomer separation.[6][7][12]Requires expensive instrumentation and expertise.Method development is crucial for separating isomers.[6]
GC-MS High resolution.Requires derivatization to increase volatility, which adds complexity and potential for side reactions.[13][14]Derivatization must be carefully controlled and optimized.
Enzymatic Assays Can be specific for the biologically active form.May have interferences from other compounds in the sample matrix.[3]Requires purified enzymes and specific reaction conditions.
Spectrophotometric Assays Simple and cost-effective.Lower sensitivity and specificity; prone to interferences.[15]May not be suitable for complex biological samples with low concentrations.

Visualizations

TCA_Cycle Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase (-H2O) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (+H2O) experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture quenching 2. Metabolic Quenching (on ice) cell_culture->quenching extraction 3. Metabolite Extraction (cold 80% MeOH) quenching->extraction centrifugation 4. Centrifugation (protein removal) extraction->centrifugation supernatant 5. Collect Supernatant centrifugation->supernatant lcms 6. LC-MS/MS Analysis supernatant->lcms data_analysis 7. Data Analysis lcms->data_analysis

References

improving the sensitivity of cis-Aconitic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-aconitic acid. Our aim is to help you improve the sensitivity and reliability of your detection methods.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography (HPLC/UPLC-MS)

Question Answer
Why am I seeing poor peak shape (tailing or fronting) for this compound in my HPLC analysis? Poor peak shape for polar compounds like this compound is a common issue in reversed-phase chromatography. Peak tailing can be caused by secondary interactions between the acidic analyte and residual silanols on the silica-based column packing. To mitigate this, consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of this compound and reduce these interactions. Peak fronting can occur if the sample is overloaded or if the sample solvent is significantly stronger than the mobile phase. Try reducing the injection volume or dissolving your sample in the mobile phase.
My this compound is not well-retained on my C18 column. How can I improve retention? Due to its high polarity, this compound often exhibits poor retention on traditional C18 columns, especially with highly aqueous mobile phases. To improve retention, you can: • Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar analytes. • Employ ion-pairing chromatography: Adding an ion-pairing reagent, such as tributylamine, to the mobile phase can form a neutral complex with this compound, increasing its retention on a reversed-phase column. • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention of very polar compounds.
I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I minimize these? Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples and can interfere with accurate quantification. To address this: • Improve sample preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler method but may be less effective at removing interferences. • Optimize chromatography: Adjusting the chromatographic conditions to better separate this compound from co-eluting matrix components can significantly reduce matrix effects. • Use a stable isotope-labeled internal standard: A stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
How can I improve the sensitivity of my LC-MS/MS method for this compound? To enhance sensitivity: • Optimize MS parameters: Carefully tune the mass spectrometer's source and analyzer parameters, such as spray voltage, gas flows, and collision energy, for the specific transition of this compound. • Use a high-sensitivity instrument: Modern triple quadrupole mass spectrometers offer excellent sensitivity for targeted quantification. • Employ ion-pairing agents: As mentioned for improving retention, ion-pairing agents can also enhance ionization efficiency, leading to better sensitivity.

Enzymatic Assays

Question Answer
My aconitase activity assay is showing low or no signal. What could be the problem? Low signal in an aconitase activity assay can stem from several factors: • Enzyme instability: Aconitase is sensitive to oxidative damage and can lose activity if not handled properly. Ensure that samples are kept cold and consider using an aconitase preservation solution. • Sub-optimal assay conditions: Verify that the pH and temperature of your assay buffer are optimal for aconitase activity. • Incorrect wavelength: Ensure you are measuring the absorbance at the correct wavelength for your specific assay (e.g., 240 nm for the formation of cis-aconitate or 340 nm for coupled assays measuring NADPH production).
I'm observing high background noise in my enzymatic assay. How can I reduce it? High background can be caused by: • Contaminants in the sample: Ensure your sample is free of interfering substances. • Non-specific reactions: Run a blank control without the enzyme or substrate to determine the level of non-specific signal. • Reagent quality: Use high-purity reagents to minimize background absorbance.

Frequently Asked Questions (FAQs)

General

Question Answer
What is this compound and why is it important to measure? This compound is a key intermediate in the tricarboxylic acid (TCA) cycle, a central pathway in cellular energy metabolism. It is formed from the dehydration of citric acid by the enzyme aconitase. Measuring this compound levels can provide insights into mitochondrial function and cellular metabolic status. Abnormal levels have been associated with various metabolic diseases and mitochondrial dysfunction.
What are the common methods for detecting this compound? The most common methods for detecting and quantifying this compound include: • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying this compound in complex biological samples. • High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors can be used, but may have lower sensitivity and specificity compared to LC-MS/MS. • Gas Chromatography-Mass Spectrometry (GC-MS): This method typically requires derivatization of this compound to make it volatile. • Enzymatic Assays: These assays measure the activity of the enzyme aconitase, which is related to the concentration of this compound.
How should I prepare and store my samples for this compound analysis? Proper sample handling is crucial for accurate results. For biological samples such as plasma, serum, or tissue homogenates, it is generally recommended to: • Collect samples on ice.Process them quickly to minimize enzymatic activity.Store samples at -80°C for long-term stability. Repeated freeze-thaw cycles should be avoided. For sample preparation, protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724) is a common first step.
What are the expected concentration ranges of this compound in biological samples? The concentration of this compound can vary depending on the sample type and the physiological or pathological state. It is recommended to consult the literature for expected ranges in your specific sample matrix or establish your own reference ranges.

Quantitative Data Summary

The following table summarizes the performance of different methods for the detection of this compound.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixReference
LC-MS/MS Not explicitly stated0.049 µM (for citraconate, an isomer)Plasma
Ion-Pairing LC-MS/MS Not explicitly stated30 pg on column (for itaconate)Cell extract and media

Note: Data for this compound LOD and LOQ is not always explicitly stated and can vary significantly based on the specific instrumentation, method, and matrix.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of TCA cycle intermediates.

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 25 µL of plasma.

  • Add 5 µL of a working internal standard mix (containing ¹³C-labeled this compound).

  • Add 75 µL of cold methanol and vortex for 1 minute to precipitate proteins.

  • Centrifuge the samples at 21,130 x g and 4°C for 10 minutes.

  • Transfer 75 µL of the supernatant to a new microcentrifuge tube.

  • Dry the supernatant in a centrifugal evaporator under vacuum without heating for approximately 1.5 hours.

  • Reconstitute the dried sample with 75 µL of water and place at -20°C for 10 minutes.

  • Centrifuge the reconstituted samples as in step 5.

  • Transfer the supernatant to vials for LC-MS/MS analysis.

Protocol 2: Aconitase Activity Assay (Colorimetric)

This is a general protocol for a colorimetric aconitase activity assay. Specific kit instructions should always be followed.

  • Prepare samples (cell lysates or tissue homogenates) and keep them on ice. Use an aconitase preservation solution to stabilize the enzyme's activity.

  • Prepare a standard curve using the provided standard.

  • In a 96-well plate, add the sample, assay buffer, and any necessary cofactors (e.g., isocitrate, manganese).

  • Initiate the reaction by adding the substrate (e.g., citrate).

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 240 nm for cis-aconitate formation) in a kinetic mode for a set period (e.g., 30 minutes).

  • Calculate the aconitase activity based on the rate of change in absorbance and the standard curve.

Visualizations

TCA_Cycle Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase (-H2O) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (+H2O) alpha_Ketoglutarate alpha_Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase

Caption: The role of this compound in the TCA cycle.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Collection Sample Collection (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying_Reconstitution Drying & Reconstitution Supernatant_Transfer->Drying_Reconstitution LC_Separation LC Separation Drying_Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A typical experimental workflow for this compound detection.

Troubleshooting_Logic Start Poor Peak Shape? Tailing Tailing? Start->Tailing Fronting Fronting? Tailing->Fronting No Solution1 Add acid to mobile phase Tailing->Solution1 Yes Solution2 Reduce injection volume or dissolve sample in mobile phase Fronting->Solution2 Yes End Improved Peak Shape Fronting->End No Solution1->End Solution2->End

Caption: Troubleshooting logic for poor HPLC peak shape.

cis-Aconitic acid assay validation and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-aconitic acid assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1][2] It is formed from the dehydration of citric acid by the enzyme aconitase and is subsequently converted to isocitrate.[1][2] Accurate measurement of this compound is crucial for understanding cellular metabolism, diagnosing certain metabolic diseases and mitochondrial dysfunction, and assessing overall health.[1][3] Altered levels can indicate disruptions in the TCA cycle, oxidative stress, or the effects of drugs on metabolic pathways.[1]

Q2: What are the common analytical methods for measuring this compound?

A2: The most common and sensitive methods for quantifying this compound are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] These methods offer high sensitivity and specificity and can distinguish between isomers like cis- and trans-aconitic acid.[6] Spectrophotometric methods have also been developed, which can be simpler and more high-throughput but may lack the specificity of MS-based assays.[7]

Q3: What types of samples can be used for this compound analysis?

A3: this compound can be measured in a variety of biological matrices, including plasma, serum, urine, tissue homogenates, cell extracts, and cell culture media.[1][4][6] The choice of sample type depends on the specific research question.

Q4: How should samples be stored prior to analysis?

A4: To maintain the stability of this compound, samples should be stored at -80°C.[1] It is also important to follow specific collection and handling instructions for the sample type being used.[1]

Q5: What are typical validation parameters for a this compound assay?

A5: A robust this compound assay is typically validated for several parameters to ensure reliable results. These include:

  • Linearity: The range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision (Intra- and Inter-day): The degree of agreement among multiple measurements of the same sample.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Assay Validation and Quality Control Data

The following tables summarize key performance characteristics for LC-MS/MS-based this compound assays reported in the literature.

Table 1: Assay Performance Parameters

ParameterMethodMatrixValueReference
Lower Limit of Quantification (LLOQ) LC-MS/MSCell Extract & Media43 pg on-column[5]
LC-MS/MSPlasma, Whole Blood0.049 µM in 50 µL sample[5]
Linearity (R²) LC-MS/MSNot Specified> 0.999[6]
Precision (CV%) LC-MS/MSNot Specified< 5% (Intra- and Inter-batch)[6]

Experimental Protocols

Protocol 1: LC-MS/MS for this compound in Cell Extracts

This protocol is adapted from methodologies described for the analysis of TCA cycle intermediates.[5]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of cell extract or standard, add 1000 µL of an ice-cold extraction solution (methanol/acetonitrile/water, 2/2/1, v/v/v) containing internal standards (e.g., ¹³C₆-cis-aconitic acid).[5]
  • Vortex the mixture for 30 seconds.
  • Incubate at -20°C for at least 2 hours to ensure complete protein precipitation.[5]
  • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube for analysis or evaporation.

2. Liquid Chromatography

  • Column: A column suitable for polar analytes, such as a Hypercarb™ or a column designed for organic acid analysis.[4]
  • Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine) and an acid (e.g., formic acid).[4]
  • Mobile Phase B: Acetonitrile or Methanol.
  • Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.
  • Gradient: An appropriate gradient from low to high organic phase to ensure separation from isomers like itaconic and citraconic acid.[4]

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is m/z 173.[8] Product ions for fragmentation would be determined during method development.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing

Possible Cause Recommended Solution
Secondary Interactions with Column The carboxyl groups on this compound can interact with the stationary phase, causing tailing.
* Introduce an Ion-Pairing Agent: Add an agent like tributylamine (B1682462) to the mobile phase to improve peak shape.[4]
* Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the analyte and reduce unwanted interactions.
Column Overload Injecting too much sample can lead to broad or asymmetric peaks.
* Dilute the Sample: Reduce the concentration of the sample being injected.

Issue 2: Low Sensitivity or Inability to Detect this compound

Possible Cause Recommended Solution
Inefficient Extraction The analyte may not be efficiently recovered from the sample matrix.
* Optimize Extraction Solvent: Test different ratios of organic solvents and water for protein precipitation. An 80% methanol/water solution has been shown to be effective.[4]
Analyte Instability This compound may degrade during sample processing or storage.
* Maintain Cold Chain: Keep samples on ice or at 4°C throughout the extraction process.
* Check Storage Conditions: Ensure long-term storage is at -80°C.[1]
Matrix Effects in Mass Spectrometry Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
* Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering compounds.
* Use Stable Isotope-Labeled Internal Standard: A ¹³C-labeled internal standard will co-elute and experience similar matrix effects, allowing for more accurate quantification.[5]

Issue 3: Inconsistent or Non-Reproducible Results

Possible Cause Recommended Solution
Inconsistent Sample Handling Variations in sample collection, storage, or preparation can introduce variability.
* Standardize Protocols: Ensure all samples are handled identically.
Calibration Curve Issues An inaccurate or improperly prepared calibration curve will lead to erroneous quantification.
* Prepare Fresh Standards: Prepare calibration standards fresh for each run from a reliable stock solution.[9]
* Use Appropriate Range: Ensure the calibration range brackets the expected concentrations in the samples.
Instrument Instability Fluctuations in the LC-MS system can cause variable results.
* Perform System Suitability Tests: Before each run, inject a standard to ensure the system is performing within established parameters (e.g., peak area, retention time).

Visualized Workflows and Pathways

TCA_Cycle Citrate Citrate cisAconitate cis-Aconitate Citrate->cisAconitate Isocitrate Isocitrate cisAconitate->Isocitrate + H₂O Aconitase1 Aconitase Aconitase2 Aconitase Assay_Workflow start Start: Biological Sample (e.g., Cell Lysate, Plasma) prep Sample Preparation (Protein Precipitation with Cold Solvent + Internal Std) start->prep centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Processing (Integration, Calibration) analysis->data results Results (this compound Concentration) data->results

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of cis- and trans-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological roles of cis- and trans-aconitic acid, supported by experimental data and detailed methodologies.

Aconitic acid, a tricarboxylic acid with the chemical formula C₆H₆O₆, exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. While structurally similar, these isomers exhibit remarkably divergent biological activities, a critical consideration for researchers in cellular metabolism, drug discovery, and agrochemical development. This guide provides an objective comparison of their performance in various biological systems, supported by experimental findings.

Core Biological Functions: An Overview

The fundamental difference in the biological roles of these isomers lies within the Krebs cycle (citric acid cycle), a central metabolic pathway for cellular energy production. This compound is a crucial, albeit transient, intermediate in this cycle, formed from the dehydration of citric acid and subsequently converted to isocitrate by the enzyme aconitase. In contrast, trans-aconitic acid is not an intermediate in this pathway but rather acts as a competitive inhibitor of aconitase, thereby disrupting the Krebs cycle. This foundational difference in their interaction with a key metabolic enzyme dictates their distinct downstream biological effects.

Comparative Biological Activities

The differential roles of cis- and trans-aconitic acid extend beyond cellular respiration, influencing processes such as antimicrobial activity and inflammation.

Table 1: Quantitative Comparison of the Biological Activities of cis- and trans-Aconitic Acid
Biological ActivityOrganism/Cell LineParameterThis compoundtrans-Aconitic AcidReference
Nematicidal Activity Meloidogyne incognita (Root-knot nematode)LC₅₀ (µg/mL)912.1226.3
Anti-leishmanial Activity Leishmania donovani (promastigotes)InhibitionReverses the effect of the trans-isomerInhibits growth at 2 mM
Leishmania donovani (amastigotes in macrophages)Inhibition-59.5% reduction in parasite burden at 5 mM
Anti-inflammatory Activity Murine model of antigen-induced arthritisLeukocyte AccumulationReduction at 10, 30, and 90 mg/kg (oral)-
LPS-stimulated THP-1 macrophagesTNF-α ReleaseReduction-
Murine model of LPS-induced acute arthritisCellular Infiltration-Diethyl, di-n-butyl, and di-n-octyl esters reduced cellular infiltration
Enzyme Inhibition AconitaseInteractionSubstrateCompetitive Inhibitor

Detailed Experimental Methodologies

Nematicidal Activity Bioassay against Meloidogyne incognita

The nematicidal activity of aconitic acid isomers is typically evaluated through a direct contact bioassay using second-stage juveniles (J2) of the root-knot nematode, Meloidogyne incognita.

Protocol Outline:

  • Nematode Culture: M. incognita is cultured on a suitable host plant, such as tomato (Solanum lycopersicum), to obtain egg masses.

  • Juvenile Hatching: Egg masses are collected and incubated in water to allow the hatching of J2s.

  • Bioassay Setup: A suspension of a known number of J2s (e.g., 50-100) is placed in the wells of a microtiter plate.

  • Treatment Application: Aqueous solutions of cis- and trans-aconitic acid at various concentrations are added to the wells. A control group is treated with distilled water.

  • Incubation: The plates are incubated at room temperature for a defined period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: Nematode mortality is assessed under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC₅₀ (lethal concentration required to kill 50% of the nematodes) is determined using probit analysis.

Anti-leishmanial Activity Assay against Leishmania donovani

The anti-leishmanial activity can be assessed against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

Protocol for Promastigote Assay:

  • Parasite Culture: Leishmania donovani promastigotes are cultured in a suitable liquid medium (e.g., M199) at 25°C.

  • Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates.

  • Compound Addition: Varying concentrations of cis- and trans-aconitic acid are added to the wells. A positive control (e.g., amphotericin B) and a negative control (no compound) are included.

  • Incubation: The plates are incubated at 25°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures metabolic activity.

  • Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) is calculated by plotting the percentage of inhibition against the compound concentration.

Protocol for Intracellular Amastigote Assay:

  • Macrophage Culture: A macrophage cell line (e.g., THP-1) is cultured and differentiated into adherent macrophages.

  • Infection: The macrophages are infected with stationary-phase L. donovani promastigotes, which transform into amastigotes within the host cells.

  • Compound Treatment: After infection, the cells are treated with different concentrations of the test compounds.

  • Incubation: The infected and treated cells are incubated for 72 hours at 37°C.

  • Quantification: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining or by using a fluorescent dye.

  • Data Analysis: The percentage of infection and the number of amastigotes per 100 macrophages are calculated to determine the IC₅₀.

Signaling Pathways and Mechanisms of Action

The Krebs Cycle

The Krebs cycle is the primary pathway where the opposing roles of cis- and trans-aconitic acid are evident. This compound is an essential intermediate, while trans-aconitic acid acts as an inhibitor.

Krebs Cycle Citrate Citrate Aconitase Aconitase Citrate->Aconitase Substrate cis_Aconitate cis_Aconitate cis_Aconitate->Aconitase Substrate Isocitrate Isocitrate trans_Aconitate trans_Aconitate trans_Aconitate->Aconitase Inhibits Aconitase->cis_Aconitate Forms Aconitase->Isocitrate Forms

The opposing roles of aconitic acid isomers in the Krebs cycle.
Anti-inflammatory Signaling of this compound

Recent studies have elucidated the anti-inflammatory properties of this compound. In murine models of arthritis, oral administration of this compound reduced joint inflammation and leukocyte accumulation. Mechanistic studies in LPS-stimulated THP-1 macrophages revealed that this compound reduces the release of the pro-inflammatory cytokine TNF-α and inhibits the phosphorylation of IκBα. This suggests that the anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF_κB IκBα->NF_κB Releases TNF_α TNF_α NF_κB->TNF_α Induces Transcription cis_Aconitic_Acid cis_Aconitic_Acid cis_Aconitic_Acid->IκBα Inhibits Phosphorylation cis_Aconitic_Acid->TNF_α Reduces Release Inflammation Inflammation TNF_α->Inflammation

Proposed anti-inflammatory mechanism of this compound.

Conclusion

The geometric isomerism of aconitic acid profoundly impacts its biological activity. This compound is a fundamental metabolite in the Krebs cycle and exhibits anti-inflammatory properties. In contrast, trans-aconitic acid acts as a metabolic inhibitor and displays potent nematicidal and anti-leishmanial activities. This clear divergence in their biological roles underscores the importance of isomeric purity in experimental and therapeutic applications. For researchers and drug development professionals, understanding these differences is paramount for accurate interpretation of experimental results and for the targeted design of new therapeutic agents.

A Comparative Analysis of Aconitic Acid Isomers in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic roles of cis-aconitic acid and trans-aconitic acid. It delves into their distinct functions in central metabolism, their interactions with key enzymes, and the experimental methodologies used for their analysis, supported by relevant data.

Introduction to Aconitic Acid Isomers

Aconitic acid (C₆H₆O₆) is a tricarboxylic acid with two geometric isomers: cis-aconitate and trans-aconitate[1]. While structurally similar, these isomers exhibit profoundly different roles and distributions in biological systems. Cis-aconitate is a crucial, transient intermediate in the central metabolic pathway known as the citric acid cycle (or Krebs cycle)[2][3][4][5]. In contrast, trans-aconitate, the more chemically stable form, is found predominantly in certain plants and bacteria and often acts as a metabolic regulator or inhibitor[6][7]. Understanding the comparative biochemistry of these isomers is essential for research in metabolism, enzymology, and drug development.

Core Metabolic Functions and Comparative Analysis

The primary distinction between the two isomers lies in their metabolic fate and enzymatic interactions. Cis-aconitate is an essential substrate, whereas trans-aconitate often functions as an antagonist or an alternative carbon source in specific organisms.

  • Cis-Aconitate: The Essential Intermediate *

    • Krebs Cycle: Cis-aconitate's most recognized role is as an intermediate in the Krebs cycle, where the enzyme aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate[3][4][8]. This two-step dehydration and hydration reaction is vital for cellular energy production[2]. The specific stereochemistry of cis-aconitate is critical for its proper binding and conversion by aconitase[2][9].

    • Itaconate Synthesis: Beyond the Krebs cycle, cis-aconitate is the direct precursor for itaconate, a metabolite with significant anti-inflammatory and antimicrobial properties in immune cells like macrophages[10]. The enzyme cis-aconitate decarboxylase (CAD), also known as immune-responsive gene 1 (IRG1), converts cis-aconitate into itaconate[10][11][12].

  • Trans-Aconitate: The Metabolic Modulator and Alternative Substrate *

    • Enzyme Inhibition: Trans-aconitate is a known competitive inhibitor of aconitase, the enzyme responsible for processing cis-aconitate in the Krebs cycle[7][13][14]. Its structural similarity allows it to bind to the enzyme's active site, but its different geometry prevents the catalytic reaction from proceeding, thereby regulating the flow of the Krebs cycle[6][14].

    • Bacterial Metabolism: While an inhibitor in many systems, some soil bacteria, such as Bacillus velezensis, have evolved specific metabolic pathways to utilize trans-aconitate as a carbon source. These bacteria possess a dedicated system, including an aconitate isomerase (TarA) and a transporter (TarB), to import and convert trans-aconitate into the metabolically usable cis-aconitate, providing a competitive advantage in their environment[14][15].

    • Plant Accumulation: Many plants, including sugarcane and various grasses, accumulate high levels of trans-aconitate, where it can act as a stored carbon pool and potentially as an antifeedant[6][16][17].

Data Presentation: Comparative Profile of Aconitic Acid Isomers
Featurecis-Aconitatetrans-Aconitate
Primary Metabolic Role Essential intermediate in the Krebs cycle; Precursor to itaconate[2][10].Competitive inhibitor of aconitase; Alternative carbon source for some bacteria[7][14].
Key Enzyme Interaction Substrate for aconitase and cis-aconitate decarboxylase (CAD/IRG1)[3][10].Inhibitor of aconitase; Substrate for bacterial aconitate isomerase (TarA)[13][15].
Chemical Stability Less stable, transiently formed.More stable, predominant form at equilibrium[6].
Typical Biological Source Mitochondria of most eukaryotic cells during Krebs cycle operation[8][10].Found in high concentrations in certain plants (e.g., sugarcane) and bacteria[6][7][16].
Metabolic Fate Rapidly converted to isocitrate or itaconate[4][10].Can accumulate in plant vacuoles; Converted to cis-aconitate in specific bacteria[6][14].

Metabolic Pathway Visualization

The following diagram illustrates the central position of cis-aconitate in the Krebs cycle and its diversion to other pathways, as well as the inhibitory role of trans-aconitate.

MetabolicPathways Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 Cis_Aconitate cis-Aconitate Aconitase2 Aconitase Cis_Aconitate->Aconitase2 CAD CAD (IRG1) Cis_Aconitate->CAD Aconitate_Isomerase Aconitate Isomerase Cis_Aconitate->Aconitate_Isomerase Isocitrate Isocitrate Krebs_Cycle To Krebs Cycle Isocitrate->Krebs_Cycle Itaconate Itaconate Trans_Aconitate trans-Aconitate Bacterial_Metabolism Bacterial Metabolism Trans_Aconitate->Bacterial_Metabolism Trans_Aconitate->Aconitase1 Inhibition Trans_Aconitate->Aconitase2 Aconitase1->Cis_Aconitate Aconitase2->Isocitrate CAD->Itaconate Aconitate_Isomerase->Trans_Aconitate reversible

Metabolic fate of aconitic acid isomers.

Experimental Protocols

Accurate analysis of cis- and trans-aconitate requires methods that can effectively separate and quantify these structurally similar isomers.

Protocol 1: Separation and Quantification by HPLC-UV

This protocol is a generalized method for analyzing aconitic acid isomers in biological or plant extracts, based on ion-exclusion chromatography principles[16][18].

  • Sample Preparation:

    • Homogenize 1g of tissue (e.g., plant leaves, bacterial cell pellet) in 5 mL of cold 0.1 M HCl.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris.

    • Filter the supernatant through a 0.22 µm syringe filter. For complex matrices, a solid-phase extraction (SPE) step using an anion exchange cartridge may be necessary to isolate organic acids[16].

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: An ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) is suitable for separating organic acids.

    • Mobile Phase: Isocratic elution with 5 mM sulfuric acid (H₂SO₄) in HPLC-grade water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: Maintain at a controlled temperature, e.g., 35°C, to ensure reproducible retention times.

    • Detection: UV detector set to 210 nm, where the carboxyl groups absorb light.

  • Quantification:

    • Prepare standard curves for both cis- and trans-aconitate (commercially available) in the mobile phase over a relevant concentration range (e.g., 1 µM to 1 mM).

    • Inject 10-20 µL of the prepared sample extract.

    • Identify peaks based on retention times compared to the pure standards.

    • Quantify the concentration in the sample by interpolating the peak area from the standard curve.

Protocol 2: Aconitase Activity Assay

This spectrophotometric assay measures the activity of aconitase by monitoring the formation of cis-aconitate from citrate.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

    • Substrate Solution: 100 mM trisodium (B8492382) citrate in assay buffer.

    • Enzyme Extract: Prepare a protein lysate from cells or tissues and determine the total protein concentration (e.g., via Bradford assay).

  • Assay Procedure:

    • Set up a quartz cuvette with 900 µL of assay buffer.

    • Add 50 µL of the enzyme extract and mix by gentle inversion.

    • Place the cuvette in a spectrophotometer and record a baseline reading at 240 nm.

    • Initiate the reaction by adding 50 µL of the 100 mM citrate substrate solution.

    • Immediately begin monitoring the increase in absorbance at 240 nm for 5-10 minutes. The formation of the double bond in cis-aconitate leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Use the molar extinction coefficient for cis-aconitate at 240 nm (ε = 3.6 mM⁻¹cm⁻¹) to convert the rate into µmol/min.

    • Normalize the activity to the amount of protein in the extract to express the specific activity (e.g., in U/mg protein).

Experimental Workflow Visualization

The diagram below outlines a typical workflow for the comparative analysis of aconitic acid isomers from a biological sample.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample (e.g., Tissue, Cells) Homogenize Homogenization (e.g., in Acid) Sample->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Filter Filtration (0.22 µm) Extract->Filter HPLC Separation (Ion-Exclusion HPLC) Filter->HPLC Detection Detection (UV @ 210nm or MS) HPLC->Detection Identify Peak Identification (vs. Standards) Detection->Identify Quantify Quantification (Standard Curve) Identify->Quantify Analysis Comparative Analysis Quantify->Analysis

Workflow for isomer separation and analysis.

Conclusion

The aconitic acid isomers, cis-aconitate and trans-aconitate, serve as a clear example of how subtle changes in molecular geometry can lead to vastly different biological functions. Cis-aconitate is a conserved and indispensable component of central energy metabolism, while trans-aconitate functions as a metabolic regulator, an environmental carbon source for specialized microbes, and a stored metabolite in plants. A thorough understanding of their distinct pathways and the analytical methods to differentiate them is critical for advancing research in metabolic engineering, immunology, and agricultural science.

References

A Comparative Analysis of cis-Aconitic Acid and Isocitric Acid: Function and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between cis-aconitic acid and isocitric acid, two critical intermediates in cellular metabolism. We will delve into their distinct roles within the citric acid (TCA) cycle, present supporting quantitative data on enzymatic reactions, detail relevant experimental protocols, and visualize their metabolic relationship.

Introduction: Isomers at a Metabolic Crossroads

This compound and isocitric acid are tricarboxylic acid isomers that serve as sequential intermediates in the citric acid cycle.[1] Their interconversion is a pivotal step that repositions a hydroxyl group, setting the stage for one of the cycle's key oxidative decarboxylation reactions. While structurally similar, their functional roles, stability, and metabolic fates are distinct. This compound acts as a transient intermediate in the isomerization of citrate (B86180) to isocitrate, a reaction catalyzed by the enzyme aconitase (also known as aconitate hydratase).[2][3] Isocitric acid, the product of this reaction, is a more stable molecule that serves as the substrate for the next enzyme in the cycle, isocitrate dehydrogenase.[4]

The Citric Acid Cycle: A Two-Step Isomerization

The primary functional difference between this compound and isocitric acid is defined by the action of the enzyme aconitase. This iron-sulfur protein catalyzes a two-step stereo-specific isomerization process.[2][5]

  • Dehydration: Aconitase first binds to citrate and catalyzes a dehydration reaction, removing a water molecule to form the enzyme-bound intermediate, cis-aconitate.[6][7]

  • Hydration: The cis-aconitate intermediate remains bound to the enzyme. Following a molecular "flip" or reorientation, the same enzyme catalyzes a stereospecific hydration reaction, adding a water molecule across the double bond to form isocitrate.[2][8]

This mechanism highlights the core functional distinction: this compound is a fleeting intermediate, essential for the reaction but not typically released from the enzyme in significant quantities.[5] Isocitric acid is the stable end-product of the isomerization, ready to be utilized by the subsequent step in the metabolic pathway.[4]

TCA_Intermediate_Pathway cluster_aconitase Aconitase Catalysis Citrate Citrate cisAconitate cis-Aconitate (Enzyme-Bound Intermediate) Citrate->cisAconitate - H₂O Isocitrate Isocitrate cisAconitate->Isocitrate + H₂O aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase

Figure 1. Isomerization of Citrate to Isocitrate via cis-Aconitate.

Quantitative Comparison of Enzyme Activity

Direct measurement of kinetic constants for the transient cis-aconitate intermediate is complex. However, studies on aconitase mutants can reveal the distinct nature of the enzyme's interaction with its substrates. Research on Iron-Regulatory Protein 1 (IRP1), the cytosolic form of aconitase, shows that phosphomimetic mutations (S711D, S711E) can selectively impair one part of the reaction. These mutants show severely reduced activity for the overall citrate-to-isocitrate conversion but retain substantial activity for the isocitrate-to-cis-aconitate step.[5] This demonstrates that the enzyme interacts differently with citrate and isocitrate and that these two half-reactions can be uncoupled.

The data below summarizes the ratio of aconitase activity for two different conversions, highlighting how mutations can selectively impact the processing of citrate versus isocitrate.

Enzyme Variant (IRP1/c-aconitase)Ratio of Activity[5](Isocitrate → cis-Aconitate) / (Citrate → Isocitrate)Functional Interpretation
Wild Type (WT) 3.8 ± 0.3Balanced activity for both reaction directions.
S711A (Non-phosphorylatable) 4.7 ± 0.1Activity ratio similar to wild type, fully functional.
S711D (Phosphomimetic) Activity for Citrate → Isocitrate was undetectable.The reaction is severely inhibited in the citrate-processing mode, but the isocitrate-processing mode remains partially active.
S711E (Phosphomimetic) Activity for Citrate → Isocitrate was undetectable.Similar to S711D, demonstrates selective impairment of the first catalytic step (citrate dehydration).

Table 1: Comparison of aconitase activity ratios for wild-type and mutant forms of cytosolic aconitase (IRP1). The data shows that phosphomimetic mutations at serine 711 selectively block the enzyme's ability to process citrate while retaining the ability to process isocitrate, underscoring the distinct interactions required for each substrate.

Beyond the TCA Cycle: Divergent Metabolic Roles

While this compound's role appears confined to being an intermediate, isocitric acid has significant functions outside of the mitochondrial TCA cycle.

  • This compound: Its primary and well-established biological role is as the intermediate in the aconitase-catalyzed reaction.[6][9] It is a fundamental metabolite but not a branching point for other major pathways.[10]

  • Isocitric Acid: Isocitrate is a key metabolic node.[4] It can be transported out of the mitochondria and into the cytoplasm and peroxisomes. In these compartments, the enzymes IDH1 (cytosolic) and IDH2 (mitochondrial, but distinct from the TCA cycle's IDH3) use isocitrate as a substrate.[4] They catalyze its oxidative decarboxylation to α-ketoglutarate, a reaction that crucially generates NADPH.[4] This cytoplasmic NADPH is essential for reductive biosynthesis and for regenerating reduced glutathione, a primary component of the cell's defense against oxidative stress.[4]

Experimental Protocol: Aconitase Activity Assay

This protocol describes a common method for measuring aconitase activity in biological samples, such as tissue homogenates or cell lysates. The assay relies on a coupled enzyme reaction.[11][12]

Principle: The assay measures the formation of isocitrate from citrate (or cis-aconitate). The isocitrate produced is then immediately used as a substrate by an excess of isocitrate dehydrogenase (IDH). IDH oxidizes isocitrate, which reduces NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is directly proportional to the aconitase activity in the sample.[13]

Materials:

  • Assay Buffer (e.g., Tris-HCl or Triethanolamine-Cl buffer, pH 7.4-8.0)[14][15]

  • Substrate (Citrate or cis-aconitate solution)[11][14]

  • Isocitrate Dehydrogenase (NADP-dependent)

  • NADP⁺ solution

  • MgCl₂ solution[14]

  • Sample (tissue homogenate or cell lysate)

  • 96-well UV-transparent plate

  • Spectrophotometric plate reader capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation:

    • Homogenize tissue (20-40 mg) or cells (1x10⁶) in ice-cold Assay Buffer.[12]

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to remove insoluble debris.[12][13]

    • The supernatant contains cytosolic aconitase. For mitochondrial aconitase, the supernatant can be further centrifuged at high speed (e.g., 20,000 x g) and the resulting pellet resuspended.[12]

    • Determine the total protein concentration of the lysate for normalization.

  • Reaction Mix Preparation (per well):

    • Prepare a master mix containing Assay Buffer, NADP⁺, MgCl₂, and isocitrate dehydrogenase.

    • The final concentrations in the well should be optimized but are typically in the range of 0.5-1.0 mM NADP⁺ and 1-5 mM MgCl₂.[14]

  • Assay Execution:

    • Add 2-50 µL of the sample to each well of the 96-well plate.[12]

    • For each sample, prepare a parallel "sample blank" well that will receive the reaction mix without the substrate to control for background dehydrogenase activity.[12]

    • Bring the final volume in all wells to 50 µL with Assay Buffer.[12]

    • Add the Reaction Mix to all wells.

    • Initiate the reaction by adding the substrate (e.g., cis-aconitate at a final concentration of 2.5 mM).[14]

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm kinetically, with readings taken every 30-60 seconds for 10-30 minutes.

    • Calculate the rate of change in absorbance (ΔA340/minute).

    • Subtract the rate of the sample blank from the rate of the sample reading.

    • Convert the rate of absorbance change to aconitase activity (µmol/min/mg protein) using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Conclusion

The functional differences between this compound and isocitric acid are a clear illustration of metabolic channeling and efficiency.

  • This compound is an unsaturated, transient intermediate whose existence is almost exclusively confined to the active site of aconitase. Its function is to be the pivotal intermediate that allows for the stereospecific repositioning of a hydroxyl group.

  • Isocitric acid is a stable, saturated product of the aconitase reaction. Its function is twofold: it serves as the direct substrate for the rate-limiting, NADH-producing step catalyzed by isocitrate dehydrogenase in the TCA cycle, and it acts as a crucial transportable molecule for providing the cytoplasm with a source of NADPH for antioxidant defense and biosynthesis.

Understanding these distinctions is critical for researchers studying metabolic regulation, mitochondrial dysfunction, and the development of therapies targeting cellular energy pathways.

References

A Comparative Analysis of Aconitate Isomerase Specificity for cis- and trans-Aconitate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced substrate specificity of enzymes is paramount for accurate modeling of metabolic pathways and the design of targeted therapeutics. This guide provides a detailed comparison of aconitate isomerase activity with its cis and trans isomers, supported by experimental data and protocols.

Aconitate isomerase (EC 5.3.3.7) is a key enzyme in the metabolic pathways of certain organisms, responsible for catalyzing the interconversion of cis-aconitate and trans-aconitate. This function distinguishes it from the well-known tricarboxylic acid (TCA) cycle enzyme, aconitase (aconitate hydratase, EC 4.2.1.3), which reversibly isomerizes citrate (B86180) to isocitrate via a cis-aconitate intermediate. Notably, trans-aconitate acts as a competitive inhibitor of aconitase, highlighting the distinct substrate preferences of these two enzymes.

Quantitative Comparison of Substrate Specificity

To elucidate the specificity of aconitate isomerase, kinetic parameters for the enzyme from Pseudomonas putida have been determined for both cis- and trans-aconitate. The Michaelis constant (Km) and maximum velocity (Vmax) provide a quantitative measure of the enzyme's affinity and catalytic efficiency for each substrate.

SubstrateMichaelis Constant (Km)Maximum Velocity (Vmax)
cis-Aconitate0.17 mM116 µmol/min/mg
trans-Aconitate0.34 mM100 µmol/min/mg

Data sourced from Klinman, J. P., & Rose, I. A. (1971). Purification and kinetic properties of aconitate isomerase from Pseudomonas putida. Biochemistry, 10(12), 2253–2259.

The lower Km value for cis-aconitate suggests a higher binding affinity of the enzyme for this isomer compared to trans-aconitate. While the Vmax values are comparable, the enzyme exhibits slightly greater catalytic efficiency with cis-aconitate as the substrate.

Mechanism of Isomerization

The enzymatic isomerization of cis- to trans-aconitate by aconitate isomerase proceeds through a proposed allylic rearrangement mechanism. This involves the removal of a proton from the C4 position of cis-aconitate to form a carbanion intermediate, followed by the stereospecific addition of a proton to the C2 position to yield trans-aconitate.

G cluster_0 Aconitate Isomerase Active Site cis_aconitate cis-Aconitate carbanion Carbanion Intermediate cis_aconitate->carbanion - H+ trans_aconitate trans-Aconitate carbanion->trans_aconitate + H+

Figure 1. Proposed mechanism of cis- to trans-aconitate isomerization.

Experimental Protocols

The following is a detailed methodology for determining the kinetic parameters of aconitate isomerase, adapted from established protocols.

I. Enzyme Purification (Abridged)

Aconitate isomerase can be purified from cell-free extracts of microorganisms such as Pseudomonas putida grown on a trans-aconitate-rich medium. The purification process typically involves:

  • Cell Lysis: Disruption of bacterial cells to release intracellular contents.

  • Centrifugation: Removal of cell debris to obtain a crude cell-free extract.

  • Ammonium Sulfate Precipitation: Fractional precipitation to enrich the enzyme.

  • Chromatography: Sequential column chromatography steps (e.g., ion-exchange and gel filtration) to achieve high purity.

II. Aconitate Isomerase Activity Assay

The activity of aconitate isomerase is determined by monitoring the interconversion of cis- and trans-aconitate spectrophotometrically. The formation of cis-aconitate from trans-aconitate can be measured by the increase in absorbance at 240 nm, as cis-aconitate has a higher molar absorptivity at this wavelength.

Reagents:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • cis-Aconitate or trans-Aconitate substrate solutions (ranging from 0.05 mM to 1.0 mM)

  • Purified aconitate isomerase solution

Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer and a specific concentration of the aconitate substrate in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of the purified aconitate isomerase.

  • Immediately monitor the change in absorbance at 240 nm over time using a spectrophotometer.

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Repeat the assay for a range of substrate concentrations.

  • Determine the Km and Vmax values by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

G start Prepare Reaction Mixture (Buffer + Substrate) equilibrate Equilibrate Temperature start->equilibrate add_enzyme Add Aconitate Isomerase equilibrate->add_enzyme measure Spectrophotometric Measurement (Absorbance at 240 nm) add_enzyme->measure calculate Calculate Initial Velocity measure->calculate repeat_exp Repeat for Multiple Substrate Concentrations calculate->repeat_exp repeat_exp->start More concentrations needed plot Plot V₀ vs. [S] repeat_exp->plot All concentrations tested determine_kinetics Determine Km and Vmax plot->determine_kinetics

Figure 2. Experimental workflow for aconitate isomerase activity assay.

Conclusion

The experimental data clearly indicates that aconitate isomerase exhibits a preference for cis-aconitate as a substrate, as evidenced by its lower Michaelis constant. This specificity, coupled with the inhibitory effect of trans-aconitate on the TCA cycle enzyme aconitase, underscores the distinct roles these enzymes play in cellular metabolism. For researchers in drug development, targeting aconitate isomerase could offer a selective approach to modulating specific metabolic pathways in organisms that utilize this enzyme, without directly impacting the central TCA cycle. The provided protocols offer a robust framework for further investigation into the kinetics and inhibition of this unique isomerase.

Unveiling Mitochondrial Dysfunction: A Comparative Guide to Biomarkers, with a Focus on cis-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of mitochondrial dysfunction is paramount. This guide provides a comprehensive comparison of cis-aconitic acid as a potential biomarker for mitochondrial dysfunction against established and emerging alternatives, supported by experimental data and detailed protocols.

Mitochondrial dysfunction is a hallmark of a wide array of inherited diseases and is increasingly implicated in the pathophysiology of common age-related disorders. The development of reliable, minimally invasive biomarkers is crucial for early diagnosis, patient stratification, and monitoring therapeutic interventions. This compound, an intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a candidate biomarker, reflecting the metabolic state of mitochondria. This guide critically evaluates its standing among other key indicators.

Performance of Mitochondrial Dysfunction Biomarkers

The ideal biomarker for mitochondrial dysfunction should exhibit high sensitivity and specificity, allowing for accurate detection of the condition with minimal false positives and negatives. While a single, perfect biomarker remains elusive, several candidates have been extensively studied. The following table summarizes the performance of prominent biomarkers, including established markers like lactate (B86563) and pyruvate, and newer protein-based markers such as GDF-15 and FGF-21.

BiomarkerSample TypeSensitivity (%)Specificity (%)Area Under the Curve (AUC)Key AdvantagesKey Limitations
Growth Differentiation Factor-15 (GDF-15) Serum/Plasma74.5 - 8392 - 1000.891 - 0.94High sensitivity and specificity; correlates with disease severity.[1][2][3]Can be elevated in other conditions like cancer and cardiovascular disease.
Fibroblast Growth Factor-21 (FGF-21) Serum/Plasma68.5 - 71880.814 - 0.91Particularly indicative of mitochondrial myopathies.[2][3]Lower sensitivity compared to GDF-15; can be elevated in other metabolic conditions.[2][3]
Lactate Blood/CSF34 - 6283 - 1000.863Widely available and routinely measured.Lacks specificity; can be elevated due to various non-mitochondrial causes.[1]
Pyruvate Blood7587.2-Useful in conjunction with lactate (Lactate:Pyruvate ratio).Unstable molecule, prone to pre-analytical errors.
This compound & Other Organic Acids UrineData not availableData not availableData not availableReflects TCA cycle function directly; non-invasive sample collection.[4]Limited data on standalone diagnostic accuracy; can be influenced by diet and gut microbiome.[5]

Note: Sensitivity and specificity values can vary between studies depending on the patient cohort and diagnostic criteria.

While specific performance metrics for this compound as a standalone biomarker for mitochondrial dysfunction are not yet well-established in large cohort studies, its measurement as part of a urinary organic acid profile provides valuable insights into TCA cycle function.[6][7] Elevated levels of TCA cycle intermediates, including this compound, can be indicative of a bottleneck in mitochondrial metabolism.[4] However, it is important to note that urinary lactate has been shown to be a poor discriminator for mitochondrial disease.[6][7]

The Tricarboxylic Acid (TCA) Cycle and the Role of this compound

This compound is a key intermediate in the TCA cycle, a central metabolic pathway that occurs within the mitochondria and is responsible for generating the majority of cellular ATP. The enzyme aconitase catalyzes the reversible isomerization of citrate (B86180) to isocitrate, with cis-aconitate as the intermediate. A disruption in the TCA cycle at any point can lead to an accumulation or depletion of specific intermediates, which can then be detected in biological fluids like urine.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA alpha_Ketoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

The Tricarboxylic Acid (TCA) Cycle

Experimental Protocols

Accurate and reproducible measurement of biomarkers is essential for their clinical validation and utility. Below are detailed methodologies for the analysis of this compound and other key biomarkers.

Quantification of Urinary this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in urine samples.

Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 3000 x g for 10 minutes to remove any particulate matter.

  • To 1 mL of the urine supernatant, add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Perform a dilution of the sample (e.g., 1:10) with a suitable buffer, such as 0.2% formic acid.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.[8]

  • Mobile Phase: A gradient elution with two mobile phases is typically employed. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for organic acids.

Quantification: Absolute quantification is achieved by creating a calibration curve using standards of known this compound concentrations and normalizing the signal to the internal standard.[9]

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Spike Spike with Internal Standard Centrifuge->Spike Dilute Dilution Spike->Dilute LC Liquid Chromatography (Separation) Dilute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quant Quantification against Calibration Curve MS->Quant

LC-MS/MS Workflow for Urinary cis-Aconitic Acid
Measurement of GDF-15 and FGF-21 by ELISA

Enzyme-linked immunosorbent assays (ELISAs) are a common and relatively high-throughput method for quantifying protein biomarkers like GDF-15 and FGF-21 in serum or plasma.

Protocol Outline:

  • Coating: A microplate is coated with a capture antibody specific to the target protein (GDF-15 or FGF-21).

  • Blocking: Non-specific binding sites on the plate are blocked.

  • Sample Incubation: Patient serum or plasma samples, along with standards of known concentrations, are added to the wells. The target protein binds to the capture antibody.

  • Detection Antibody: A second, enzyme-linked antibody that also recognizes the target protein is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The intensity of the color, which is proportional to the amount of target protein, is measured using a microplate reader.

  • Quantification: The concentration of the biomarker in the patient samples is determined by comparing their absorbance values to the standard curve.

Conclusion and Future Directions

The validation of biomarkers for mitochondrial dysfunction is an ongoing and critical area of research. While GDF-15 and FGF-21 have shown significant promise as sensitive and specific indicators, particularly in cases with muscle involvement, there is a clear need for biomarkers that directly reflect the core metabolic perturbations within the mitochondria.

This compound, as a key component of the TCA cycle, holds theoretical promise as a direct indicator of mitochondrial metabolic flux. Its measurement in urine is non-invasive, adding to its potential clinical utility. However, to firmly establish its role as a reliable biomarker, further research is required. Specifically, large-scale clinical studies are needed to:

  • Establish normative reference ranges for urinary this compound across different age groups and populations.

  • Determine the sensitivity and specificity of urinary this compound for various types of mitochondrial diseases, both as a standalone marker and as part of a broader organic acid profile.

  • Directly compare the diagnostic performance of this compound with that of GDF-15, FGF-21, and other established biomarkers in the same patient cohorts.

By addressing these knowledge gaps, the scientific community can fully elucidate the value of this compound in the diagnostic toolkit for mitochondrial dysfunction, ultimately leading to improved patient care and facilitating the development of novel therapeutics.

References

A Comparative Guide to the Metabolic Fates of Cis-Aconitic Acid: A Metabolomics Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary metabolic pathways involving cis-aconitic acid, a key intermediate in cellular metabolism. By leveraging quantitative metabolomics data and detailed experimental protocols, we aim to offer an objective comparison of the Krebs cycle and the itaconic acid pathway, both of which utilize this compound as a substrate. This document is intended to serve as a valuable resource for researchers investigating cellular metabolism, immune response, and potential therapeutic targets.

Introduction to this compound Metabolism

This compound is a tricarboxylic acid that holds a critical position in central carbon metabolism. It is primarily known as an intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a series of biochemical reactions essential for cellular energy production in aerobic organisms.[1] In this pathway, this compound is transiently formed during the isomerization of citrate (B86180) to isocitrate, a reaction catalyzed by the enzyme aconitase.[2] However, the metabolic journey of this compound is not limited to the Krebs cycle. In certain cell types, particularly immune cells, this compound can be diverted into an alternative pathway to produce itaconic acid, a metabolite with significant immunomodulatory functions.[3] The enzyme responsible for this conversion is cis-aconitate decarboxylase (CAD), encoded by the Immune-Responsive Gene 1 (IRG1).[4][5]

The metabolic switch between the Krebs cycle and the itaconic acid pathway represents a crucial regulatory node that can influence cellular bioenergetics and inflammatory responses. Understanding the dynamics of these competing pathways is therefore of great interest in various fields, including immunology, oncology, and metabolic diseases.

Comparative Analysis of this compound Pathways

The two primary metabolic pathways for this compound are the Krebs cycle and the itaconic acid pathway. Below is a comparative overview of these pathways.

FeatureKrebs CycleItaconic Acid Pathway
Primary Function ATP production, biosynthesis of precursors (amino acids, NADH)[1]Immunomodulation, antimicrobial and antiviral activity[5]
Key Enzyme Aconitase (Aconitate hydratase)[2]Cis-aconitate decarboxylase (CAD/IRG1)[4][5]
Cellular Location Mitochondrial matrix[1]Mitochondrial matrix
Input This compound[2]This compound[4]
Output Isocitrate[2]Itaconic acid + CO2[6]
Regulation Regulated by cellular energy status (ATP/ADP ratio), substrate availability, and feedback inhibition. Aconitase activity is sensitive to oxidative stress.[7][8]Primarily regulated by the expression of the IRG1 gene, which is induced by inflammatory stimuli such as lipopolysaccharide (LPS) and interferons.[3][9]
Predominant Cell Types All respiring cells.Immune cells (e.g., macrophages, dendritic cells) upon activation.

Quantitative Metabolomics Data

The quantification of this compound and related metabolites is crucial for understanding the flux through these pathways under different physiological and pathological conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for this purpose.

Below is a summary of typical quantitative parameters for this compound analysis by LC-MS/MS.

ParameterValueReference
Linearity Range11.72 to 12,000 ng/mL[10][11]
Limit of Quantitation (LOQ)30 pg on column[12]
Biological MatrixHuman serum, plasma, cell extracts, murine liver tissue[10][11][12]

Comparative Levels in Health and Disease:

Metabolomic studies have revealed alterations in this compound levels in various conditions. For instance, in respiratory syncytial virus (RSV) infections, an increase in citrate and cis-aconitate has been observed.[13] Conversely, in systemic lupus erythematosus (SLE), serum levels of itaconate, the product of the alternative pathway, were found to be decreased compared to healthy individuals, suggesting a dysregulation of the ACOD1/itaconate pathway.[9] Furthermore, studies on mice fed a high-fat diet supplemented with whey protein showed higher urinary excretion of TCA cycle intermediates, including this compound, compared to those fed with casein.[14] These findings highlight the dynamic nature of cis-aconitate metabolism and its potential as a biomarker.

Experimental Protocols

Accurate and reproducible quantification of this compound is fundamental for comparative metabolomics studies. Below are detailed methodologies for its analysis using both LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for this compound Quantification

This protocol is adapted from validated methods for the analysis of TCA cycle intermediates in biological matrices.[10][11][12]

4.1.1. Sample Preparation (from Plasma/Serum)

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled this compound).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Drying: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

4.1.2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., Atlantis dC18, 2.1 mm × 100 mm, 3 µm) is commonly used.[11]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

4.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for acidic compounds.[15]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

GC-MS Method for Organic Acid Analysis

This protocol is a general procedure for the analysis of organic acids, including this compound, in urine.[16][17][18][19]

4.2.1. Sample Preparation (from Urine)

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., a non-endogenous organic acid) to a defined volume of urine.

  • Oximation (for keto-acids): To stabilize keto-acids, treat the sample with hydroxylamine (B1172632) hydrochloride.

  • Acidification: Acidify the sample with hydrochloric acid (HCl).

  • Extraction: Perform a liquid-liquid extraction with a solvent such as ethyl acetate.

  • Drying: Evaporate the organic extract to dryness under nitrogen.

  • Derivatization: This is a critical step for GC-MS analysis of non-volatile compounds like organic acids. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the acidic protons to trimethylsilyl (B98337) (TMS) esters. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a defined period.

4.2.2. GC-MS Conditions

  • Column: A non-polar capillary column, such as a DB-5ms, is suitable.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the derivatized organic acids based on their boiling points.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to acquire mass spectra.

  • Data Analysis: Identification of this compound is based on its retention time and the fragmentation pattern of its TMS derivative compared to a reference standard.

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cis_aconitic_acid_pathways cluster_krebs Krebs Cycle cluster_itaconic Itaconic Acid Pathway Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase cis_Aconitate2 cis-Aconitate Itaconic_Acid Itaconic_Acid cis_Aconitate2->Itaconic_Acid cis-Aconitate Decarboxylase (IRG1) metabolomics_workflow start Biological Sample (Plasma, Tissue, etc.) extraction Metabolite Extraction (e.g., Protein Precipitation) start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional analysis Instrumental Analysis (LC-MS/MS or GC-MS) extraction->analysis derivatization->analysis data_processing Data Processing (Peak Integration, Normalization) analysis->data_processing statistical_analysis Statistical Analysis (e.g., t-test, PCA) data_processing->statistical_analysis interpretation Biological Interpretation (Pathway Analysis) statistical_analysis->interpretation

References

A Comparative Guide to Assessing the Purity of Synthetic cis-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic cis-Aconitic acid. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs. The guide details experimental protocols for key analytical methods, compares commercially available grades of this compound, and evaluates alternatives in the context of itaconic acid production.

Introduction to this compound and its Importance

This compound is a tricarboxylic acid that serves as a key intermediate in the Krebs cycle (tricarboxylic acid cycle), where it is formed by the dehydration of citric acid.[1] Its biological significance and application as a precursor for the production of commercially valuable chemicals like itaconic acid necessitate stringent purity assessment, especially in research and pharmaceutical contexts.[2][3]

Analytical Methodologies for Purity Assessment

The purity of synthetic this compound can be determined using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods
Method Principle Advantages Disadvantages Typical Purity Range Detected
HPLC-UV Separation based on polarity, with detection by UV absorbance.Robust, reproducible, and widely available.Lower sensitivity compared to MS; may require chromophores for sensitive detection.95-99.9%
LC-MS/MS Separation by HPLC coupled with mass analysis for identification and quantification.High sensitivity and specificity, capable of identifying unknown impurities.[4]Higher cost of instrumentation and maintenance.>99%
qNMR Quantification based on the direct proportionality between NMR signal intensity and the number of protons.Highly accurate and precise, requires no specific reference standard for the analyte, and provides structural information.[5]Lower sensitivity than MS, requires a high-field NMR spectrometer.>95%
Experimental Protocols

This protocol is suitable for the routine purity analysis of this compound and the quantification of its common impurity, trans-Aconitic acid.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the synthetic this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm

    • Gradient: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute compounds of increasing hydrophobicity.

  • Analysis: Inject the standards and the sample. The purity of this compound is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

This method offers high sensitivity and is ideal for detecting trace impurities.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as 10 mM ammonium formate with 0.1% formic acid in water and mobile phase B as acetonitrile with 0.1% formic acid.

  • Standard and Sample Preparation: As described in the HPLC protocol, but using the LC-MS mobile phase as the diluent.

  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Flow Rate: 0.3 mL/min.

    • Gradient: A gradient elution tailored to separate this compound from its potential impurities.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound and its expected impurities. For this compound, a potential transition is m/z 173 -> 85.

  • Analysis: The concentration and purity are determined from the calibration curve constructed using the reference standards.

qNMR provides an absolute method for purity determination without the need for an identical reference standard for the analyte.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP))

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthetic this compound sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include a long relaxation delay (D1, typically 5 times the longest T1 of the signals of interest) and a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the vinyl proton) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Common Impurities in Synthetic this compound

The synthesis of this compound, typically through the dehydration of citric acid, can result in several impurities.[1]

Impurity Chemical Structure Origin Typical Analytical Method for Detection
trans-Aconitic Acid Isomer of this compoundIsomerization during synthesis or storage.HPLC, LC-MS/MS, NMR
Citric Acid Starting materialIncomplete reaction.HPLC, LC-MS/MS
Itaconic Acid Decarboxylation productThermal degradation of this compound.HPLC, LC-MS/MS
Residual Solvents -From the synthesis and purification process.Gas Chromatography (GC), NMR

Comparison of Commercially Available this compound Grades

Grade Typical Purity Key Characteristics Recommended Applications
Technical Grade ~85-90%[6]Contains a higher percentage of impurities.Industrial applications where high purity is not critical.
Reagent Grade ≥98%[7]Suitable for most laboratory and research applications.General biochemical research, synthesis starting material.
High Purity / Analytical Standard ≥99.5% - 100.0%[8]Well-characterized with a detailed certificate of analysis.Quantitative analysis, pharmaceutical research, drug development.

Performance Comparison with Alternatives: The Case of Itaconic Acid Production

This compound is a direct precursor to itaconic acid, a valuable platform chemical. The efficiency of this conversion is a key performance metric. Alternatives to using purified this compound involve the direct fermentation of various feedstocks by microorganisms engineered to produce itaconic acid.

Feedstock/Method Microorganism Typical Itaconic Acid Titer (g/L) Yield (g/g of substrate) Advantages Disadvantages
Glucose Aspergillus terreus~80-150[8]~0.5-0.6High yields and titers.Competition with food supply, relatively high cost.
Molasses Ustilago maydis~37[4]VariesLow-cost feedstock, utilization of industrial byproduct.Pre-treatment may be required, variability in composition.[9]
Crude Glycerol Ustilago maydis~74[4]~0.3-0.4Very low-cost feedstock from biodiesel industry.Lower productivity compared to glucose, potential impurities.
Lignocellulosic Hydrolysates Ustilago rabenhorstiana~50[6]VariesAbundant and non-food feedstock.Requires extensive pre-treatment, potential for inhibitory compounds.

This comparison highlights that while direct fermentation from alternative feedstocks can be more cost-effective, it may result in lower titers and yields compared to the use of purified sugars like glucose. The choice of production route depends on a balance of feedstock cost, processing complexity, and desired product concentration.

Visualizing the Workflow and Pathways

Experimental Workflow for Purity Assessment

The following diagram illustrates a general workflow for assessing the purity of a synthetic this compound sample.

G cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample Synthetic this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC LCMS LC-MS/MS Dissolution->LCMS NMR qNMR Dissolution->NMR Data Data Acquisition & Processing HPLC->Data LCMS->Data NMR->Data Purity Purity Calculation & Impurity Identification Data->Purity Report Certificate of Analysis Purity->Report

A generalized workflow for the purity assessment of synthetic this compound.
This compound in the Krebs Cycle

This diagram shows the position of this compound as an intermediate in the Krebs Cycle.

Krebs_Cycle Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase a_Ketoglutarate α-Ketoglutarate Isocitrate->a_Ketoglutarate

The role of this compound in the Krebs Cycle.
Logical Relationship for Method Selection

This diagram illustrates the decision-making process for selecting an appropriate analytical method based on the specific requirements of the analysis.

Method_Selection node_result node_result start High Sensitivity & Specificity Required? q1 Absolute Quantification Needed? start->q1 Yes q2 Routine QC? start->q2 No result_lcms LC-MS/MS q1->result_lcms Yes result_qnmr qNMR q1->result_qnmr No result_hplc HPLC-UV q2->result_hplc Yes result_lcms2 LC-MS/MS or qNMR q2->result_lcms2 No

A decision tree for selecting an analytical method for this compound purity.

References

Safety Operating Guide

Proper Disposal Procedures for cis-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cis-Aconitic acid is paramount for ensuring laboratory safety and environmental compliance. As with any laboratory chemical, the primary principle is to treat it as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHRS) department.[1] Never dispose of this compound down the sink or in regular trash.[1][2][3]

Immediate Safety and Handling for Disposal

When preparing this compound for disposal, it is crucial to adhere to standard safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.[4] Handle the chemical in a well-ventilated area or under a fume hood to avoid inhalation of any dust particles.[4][5]

Key Handling and Storage Information

ParameterInformationSource
Appearance Solid, white powder
Storage for Disposal In a suitable, closed, and clearly labeled container.[2][5]
Incompatible Materials Acids, strong bases, oxidizing agents.[6]
Hazardous Decomposition Thermal decomposition can release irritating gases and vapors.[7]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Treat all this compound waste as hazardous chemical waste.

    • Segregate it from other waste streams, particularly incompatible materials such as strong acids, bases, and oxidizing agents.[8]

  • Containerization :

    • Place the this compound waste in a chemically compatible container that is in good condition and has a secure, leak-proof lid.[3]

    • Ensure the container is not filled beyond 90% capacity to allow for expansion.[8]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Include the date when the first of the waste was added to the container.

  • Storage (Satellite Accumulation Area) :

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area must be at or near the point of generation.[9]

    • The SAA should be inspected weekly for any signs of leakage.[8]

  • Arrange for Pickup :

    • Once the container is full or you have no further use for the chemical, contact your institution's EHRS or equivalent hazardous waste management group to arrange for pickup and disposal.[1][9]

Accidental Spill Protocol

In the event of a small spill of this compound powder:

  • Evacuate and Ventilate : If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[5]

  • Use PPE : Don appropriate PPE, including a dust respirator if necessary.[4]

  • Containment and Cleanup :

    • Carefully sweep up the solid material, avoiding the creation of dust.[5][7][10]

    • Place the swept-up material into a suitable, closed container for disposal as hazardous waste.[5]

  • Decontamination :

    • One safety data sheet suggests that the spill site can be decontaminated with a 10% caustic solution (e.g., sodium hydroxide).[4] This should be done with caution, as this compound is an acid and will react with a caustic solution. This procedure should only be performed by personnel trained in handling such reactions and with appropriate secondary containment to manage any potential effervescence or heat generation. The resulting liquid should also be collected as hazardous waste.

Disposal Workflow Diagram

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Response A This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in a Compatible, Closed Container B->C D Label Container: 'Hazardous Waste' 'this compound' Date C->D E Store in Designated Satellite Accumulation Area D->E F Weekly Inspection for Leaks E->F G Container Full or Waste No Longer Generated? F->G H Contact EHRS for Waste Pickup G->H Yes I Continue Accumulation G->I No J Spill Occurs K Sweep Up Solid, Avoiding Dust J->K L Place in Labeled Hazardous Waste Container K->L L->E

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling cis-Aconitic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-Aconitic Acid

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety information for handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 585-84-2

  • Physical Form: White, solid powder[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] One source suggests it is suspected of causing cancer, though this is not consistently reported across all safety data sheets.[2]

To mitigate these risks, the following PPE is required. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling.

Summary of Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale & Best Practices
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles.[4]Required to prevent eye contact which can cause serious irritation.[2][3] If splashing is possible, chemical goggles are recommended.[5]
Hand Protection Compatible, chemical-resistant gloves.Essential to prevent skin contact, as this compound can cause skin irritation.[2][3] Gloves must be inspected before use and removed using the proper technique to avoid skin contact with the outer surface of the glove.[4]
Respiratory Protection A dust respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator.Necessary when handling the powder to avoid inhalation, which may cause respiratory irritation.[5] Use in a well-ventilated area or under a chemical fume hood is also recommended.[4][5]
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure. In some cases, impervious clothing may be necessary.[4][5]Protects skin from accidental contact with the chemical.[5]
Standard Handling and Operational Protocol

Engineering Controls:

  • Whenever possible, handle this compound in a laboratory fume hood to minimize inhalation exposure.[5]

  • Ensure adequate general or local exhaust ventilation to keep airborne concentrations low.[4][5]

  • A safety shower and eye wash station should be readily available in the work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Read and understand the Safety Data Sheet (SDS).

  • Dispensing: Avoid creating dust when weighing or transferring the solid material.[2][4]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing.[4][5] Do not breathe in the dust.[4]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][5] Contaminated clothing should be removed and washed before reuse.[5]

Spill, Storage, and Disposal Plans

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the immediate area.[4]

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

  • Clean-up: For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][4][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][4]

  • Keep the container tightly closed.[2][4]

  • The recommended storage temperature is -20°C.[2]

Disposal:

  • Dispose of unused product and contaminated packaging as hazardous waste.

  • Consult with a licensed disposal company.[6] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator.[6]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Final Check & Action start Start: Plan to handle This compound check_hazards Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation start->check_hazards eye_protection Eye Protection: Safety Glasses with Side-Shields or Chemical Goggles check_hazards->eye_protection Eye Hazard hand_protection Hand Protection: Chemical-Resistant Gloves check_hazards->hand_protection Skin Hazard respiratory_protection Respiratory Protection: Dust Respirator/Use in Fume Hood check_hazards->respiratory_protection Inhalation Hazard body_protection Body Protection: Lab Coat check_hazards->body_protection General Precaution final_check Final PPE Check eye_protection->final_check hand_protection->final_check respiratory_protection->final_check body_protection->final_check proceed Proceed with Handling final_check->proceed All PPE Correct stop Stop and Re-evaluate final_check->stop PPE Missing/Incorrect

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Aconitic acid
Reactant of Route 2
Reactant of Route 2
cis-Aconitic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.